Fmoc-1-methyl-L-histidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-25-11-14(23-13-25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWOFHRSEVVUHM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426689 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202920-22-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202920-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-methyl-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N1-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physiochemical Characteristics of Fmoc-His(1-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-1-methyl-L-histidine, commonly referred to as Fmoc-His(1-Me)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The methylation at the 1-position (τ-position) of the imidazole (B134444) ring offers unique properties, preventing certain side reactions and influencing the conformational characteristics of the resulting peptides. This technical guide provides a comprehensive overview of the core physiochemical characteristics of Fmoc-His(1-Me)-OH, complete with experimental methodologies and data presented for clarity and reproducibility.
Core Physiochemical Data
A summary of the key physiochemical properties of Fmoc-His(1-Me)-OH is presented in the tables below. This data is essential for its effective use in peptide synthesis, ensuring accurate reagent preparation and understanding its behavior under various experimental conditions.
| Identifier | Value |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine |
| Synonyms | Fmoc-L-His(1-Me)-OH, Fmoc-His(τ-Me)-OH |
| CAS Number | 202920-22-7 |
| Molecular Formula | C₂₂H₂₁N₃O₄ |
| Molecular Weight | 391.42 g/mol |
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Melting Point | 135 - 136 °C | [1] |
| Optical Rotation | [α]²⁰/D = -9.0 ± 1° (c=1 in 2N HCl) | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the verification and consistent application of physiochemical data. The following sections outline the standard experimental protocols for determining the key characteristics of Fmoc-His(1-Me)-OH.
Melting Point Determination
The melting point of Fmoc-His(1-Me)-OH is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
A small amount of the finely powdered Fmoc-His(1-Me)-OH is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for assessing the purity and enantiomeric excess of Fmoc-protected amino acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
Mobile Phase (Isocratic):
-
A mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid). The exact ratio is optimized for the specific column and compound.
Procedure:
-
A standard solution of Fmoc-His(1-Me)-OH is prepared in a suitable solvent (e.g., mobile phase).
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A defined volume of the sample solution is injected onto the column.
-
The chromatogram is recorded at a specific wavelength (typically 220 nm for the Fmoc group).
-
The retention times of the main peak and any impurity peaks are recorded.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
General Workflow for HPLC Purity Analysis
Caption: General workflow for purity analysis by HPLC.
Solubility Assessment
Determining the solubility of Fmoc-His(1-Me)-OH in various solvents is crucial for its use in peptide synthesis.
Materials:
-
Fmoc-His(1-Me)-OH
-
A selection of solvents (e.g., DMF, DMSO, PBS)
-
Vortex mixer
-
Analytical balance
Procedure:
-
A known mass of Fmoc-His(1-Me)-OH is weighed into a vial.
-
A small, measured volume of the solvent is added.
-
The mixture is vortexed for a set period (e.g., 2 minutes) to facilitate dissolution.
-
If the solid dissolves completely, more of the compound is added in known increments until saturation is reached (i.e., solid material remains undissolved).
-
If the initial amount does not dissolve, more solvent is added in measured volumes until complete dissolution is observed.
-
The solubility is expressed as the mass of the compound that dissolves in a given volume of solvent (e.g., mg/mL).
Spectroscopic Data
While specific spectra for Fmoc-His(1-Me)-OH are not publicly available in comprehensive databases, the expected characteristic signals based on its structure are described below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is used to confirm the structure of the molecule. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are:
-
Imidazole Protons: Signals for the two protons on the imidazole ring are expected. The proton at the C2 position will typically be a singlet, while the proton at the C4 (or C5) position will also be a singlet. Their chemical shifts will be influenced by the methyl group and the linkage to the alpha-carbon.
-
Fmoc Group Protons: A complex multiplet pattern is expected in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the eight protons of the fluorenyl group. A multiplet for the CH and a doublet for the CH₂ of the fluorenylmethoxycarbonyl group will also be present.
-
Alpha-Carbon and Beta-Carbon Protons: The α-proton will appear as a multiplet, coupled to the β-protons and the amide proton. The β-protons will appear as a multiplet.
-
Methyl Group Protons: A singlet corresponding to the three protons of the N-methyl group on the imidazole ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.
-
Fmoc Group Carbons: Multiple signals in the aromatic region for the carbons of the fluorenyl group, as well as signals for the CH and CH₂ carbons of the fluorenylmethoxycarbonyl moiety.
-
Imidazole Carbons: Signals corresponding to the carbons of the imidazole ring.
-
Alpha and Beta Carbons: Signals for the α- and β-carbons of the amino acid backbone.
-
Methyl Carbon: A signal in the upfield region for the methyl carbon attached to the imidazole nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands (in cm⁻¹) are expected for:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
-
N-H Stretch: A band around 3300 cm⁻¹ for the amide N-H.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group and another for the urethane (B1682113) carbonyl of the Fmoc group.
-
C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl and imidazole rings in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands corresponding to the C-N bonds.
Application in Peptide Synthesis
Fmoc-His(1-Me)-OH is primarily used in SPPS to introduce a 1-methylhistidine residue into a peptide sequence. The methylation of the imidazole nitrogen at the 1-position prevents potential side reactions such as racemization and acylation at the imidazole nitrogen during peptide coupling.
Logical Flow of Fmoc-His(1-Me)-OH in SPPS
Caption: Logical flow of incorporating Fmoc-His(1-Me)-OH in SPPS.
Conclusion
This technical guide provides a detailed overview of the essential physiochemical characteristics of Fmoc-His(1-Me)-OH. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in the effective and reproducible use of this important amino acid derivative in peptide synthesis and related applications. A thorough understanding of these properties is fundamental to achieving high-purity synthetic peptides with desired biological activities.
References
Fmoc-1-methyl-L-histidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of Fmoc-1-methyl-L-histidine and its application in solid-phase peptide synthesis (SPPS). This document offers a detailed experimental protocol for the utilization of this reagent in the synthesis of custom peptides, a critical process in drug discovery and proteomics research.
Core Compound Data
This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole (B134444) ring is methylated at the N-1 position. This modification is crucial for its application as a building block in peptide synthesis, preventing unwanted side reactions.
| Property | Value |
| Molecular Formula | C22H21N3O4[1][2][3][4] |
| Molecular Weight | 391.42 g/mol [1][4][5] |
| Synonyms | Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine[2][3][5] |
| Appearance | White to off-white powder[3] |
| CAS Number | 202920-22-7[2][3][4] |
Application in Peptide Synthesis
This compound serves as a vital building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a core principle of the widely used orthogonal synthesis strategy.[6] This compound is instrumental in the development of peptide-based drugs and for creating peptides used in various research applications, including the study of protein structure and function.[3]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating this compound or other Fmoc-protected amino acids into a peptide chain on a solid support resin.
1. Resin Selection and Preparation:
-
Resin Choice: The selection of the resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink Amide resin is the appropriate choice.[1][2]
-
Swelling: The resin must be swelled in a suitable solvent to ensure that the reactive sites are accessible. Place the desired amount of resin in a reaction vessel and add dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes at room temperature.[1] After swelling, the solvent is drained.
2. First Amino Acid Coupling (Loading):
-
The first Fmoc-protected amino acid is covalently attached to the resin. The specific protocol for this step can vary depending on the resin used.
3. Iterative Peptide Elongation Cycle: This cycle of deprotection and coupling is repeated for each amino acid to be added to the peptide chain.
-
Step 3a: Fmoc Deprotection:
-
Wash the resin-bound peptide with DMF (3 times).
-
To remove the Fmoc protecting group from the N-terminal amino acid, treat the resin with a 20% solution of piperidine (B6355638) in DMF.[1][6][7]
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the reaction vessel and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
-
Step 3b: Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HCTU, HATU, or DCC/HOBt) in DMF.[1] The molar excess of the amino acid and coupling reagents relative to the resin's substitution level is typically 3-5 fold.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF.
-
4. Final Cleavage and Deprotection:
-
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS), often in a ratio of 95:2.5:2.5 (TFA:TIS:H2O).[2]
-
The peptide-resin is incubated in the cleavage cocktail for 2-3 hours at room temperature.
-
The resin is then filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Workflow
The following diagram illustrates the key stages of the Fmoc solid-phase peptide synthesis cycle.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Technical Guide to the Solubility of Fmoc-1-methyl-L-histidine in DMF and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the solubility characteristics of Fmoc-1-methyl-L-histidine in two common solvents utilized in peptide synthesis: dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). An understanding of solubility is critical for the efficient and successful incorporation of this amino acid derivative into synthetic peptides, impacting reaction kinetics, purity, and overall yield. This document presents available quantitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for the application of this compound in solid-phase peptide synthesis (SPPS).
Quantitative Solubility Data
The solubility of this compound can vary based on experimental conditions, such as solvent purity and the method of dissolution. The available data highlights the importance of careful solvent handling, particularly for DMSO, which is hygroscopic.
| Compound Name | Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| This compound | DMF | 10 mg/mL[1] | ~25.55 mM | - |
| This compound | DMSO | 10 mg/mL[1] | ~25.55 mM | - |
| This compound | DMSO | 125 mg/mL[2][3] | ~319.35 mM | Requires sonication. The hygroscopic nature of DMSO can significantly affect solubility; using newly opened DMSO is recommended.[2][3] |
Molecular Weight of this compound: 391.42 g/mol [2]
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of Fmoc-protected amino acids. This protocol can be adapted to specifically assess the solubility of this compound in DMF and DMSO.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
High-purity DMF
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Solvent: Ensure solvents are of high purity and, in the case of DMSO, anhydrous.
-
Sample Preparation: Accurately weigh a series of increasing amounts of this compound into separate, sealable vials.
-
Solvent Addition: Add a precise volume of the test solvent (DMF or DMSO) to each vial to create a range of concentrations.
-
Dissolution:
-
Initially, vortex each vial vigorously for 2-3 minutes.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 15-30 minutes.[2][3]
-
For sparingly soluble compounds, gentle heating may be applied, but this should be noted as it will affect the solubility value at room temperature.
-
-
Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, visually inspect each vial for the presence of undissolved solid. For vials containing solid material, centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
Analysis of Supernatant: Carefully withdraw an aliquot of the clear supernatant from the centrifuged vials. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved this compound using a calibrated HPLC method.
-
Determination of Solubility: The highest concentration at which no solid is present, or the concentration determined by HPLC from the saturated solution, is taken as the solubility.
Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application where the solubility of this compound is a critical parameter is in its use as a building block in SPPS. Inadequate solubility can lead to difficulties in the coupling step, resulting in incomplete reactions and the generation of deletion sequences in the final peptide. The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.
Caption: Workflow for a single coupling cycle in SPPS.
This guide provides foundational data and methodologies for researchers working with this compound. Empirical determination of solubility under specific laboratory conditions is always recommended for optimal results in peptide synthesis.
References
The Biological Significance of 1-Methylhistidine in Peptides: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, biological roles, and therapeutic potential of peptides containing the post-translationally modified amino acid, 1-methylhistidine.
Abstract
1-Methylhistidine (1-MH), a derivative of the amino acid histidine, has emerged from being primarily known as a biomarker to a molecule of significant interest in cellular regulation and therapeutic development. This technical guide provides a comprehensive overview of the biological significance of 1-methylhistidine within peptides, catering to researchers, scientists, and drug development professionals. We delve into the endogenous and exogenous sources of 1-MH, its role in fundamental cellular processes, and its implications for human health and disease. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involving 1-MH-containing peptides, offering a foundational resource for future research and drug discovery endeavors.
Introduction to 1-Methylhistidine
1-Methylhistidine, also known as π-methylhistidine, is a post-translationally modified amino acid where a methyl group is attached to the N-1 (pi) position of the imidazole (B134444) ring of a histidine residue.[1][2] Unlike its isomer, 3-methylhistidine (3-MH), which is a well-established marker for muscle protein breakdown, the biological roles of 1-MH are more diverse and have only recently begun to be fully elucidated.[3]
The presence of 1-MH in peptides can arise from two primary sources:
-
Exogenous (Dietary) Intake: 1-MH is abundant in the dipeptide anserine (B1665513) (β-alanyl-1-methylhistidine), which is found in high concentrations in the meat of poultry and fish.[4][5] The breakdown of anserine during digestion releases 1-MH, which is then absorbed and can be detected in blood and urine.[4] Consequently, 1-MH levels serve as a reliable biomarker for meat consumption.[5]
-
Endogenous Production: 1-MH is also synthesized endogenously through the post-translational methylation of histidine residues within specific proteins.[6] This process is catalyzed by a class of enzymes known as protein histidine N-methyltransferases.[6] The subsequent degradation of these proteins releases free 1-MH.[3]
The Enzymology of 1-Methylhistidine Formation
The enzymatic machinery responsible for the specific methylation of histidine residues at the N-1 position has been a subject of intense research. Two key enzymes have been identified as the primary drivers of this modification:
-
SET Domain Containing 3 (SETD3): Initially predicted to be a histone lysine (B10760008) methyltransferase, SETD3 was later identified as a highly specific actin histidine N-methyltransferase.[7][8] It catalyzes the methylation of histidine 73 (His73) on β-actin.[7] This modification is crucial for regulating smooth muscle contraction and actin filament dynamics.[9]
-
Methyltransferase-like 18 (METTL18): METTL18 is a nuclear methyltransferase that specifically targets histidine 245 (His245) of the 60S ribosomal protein L3 (RPL3).[10][11] This methylation event plays a significant role in ribosome biogenesis and the regulation of protein translation.[11][12]
Biological Functions and Signaling Pathways
The methylation of histidine to form 1-MH within peptides is not a random event but a precise regulatory mechanism that influences key cellular processes.
Regulation of Muscle Contraction by SETD3-mediated Actin Methylation
The methylation of actin at His73 by SETD3 is a critical regulator of smooth muscle function. Depletion of SETD3 leads to impaired signal-induced contraction in primary human uterine smooth muscle cells.[9] The proposed signaling pathway involves the following steps:
Role of METTL18-mediated RPL3 Methylation in Ribosome Biogenesis and Translation
METTL18-catalyzed methylation of RPL3 at His245 is integral to the proper functioning of the ribosome, the cell's protein synthesis machinery. The absence of this modification leads to altered pre-rRNA processing and decreased polysome formation.[11] This pathway highlights a novel layer of regulation in protein translation.
Quantitative Data on 1-Methylhistidine-Containing Peptides
The functional impact of 1-methylhistidine in peptides is underscored by quantitative experimental data. The following table summarizes key findings from the literature.
| Peptide/Protein | Parameter | Value | Biological Context |
| β-actin peptide (aa 66-88) | Kd | 0.17 µM | Binding affinity of SETD3 to its substrate peptide.[13] |
| Anserine + Carnosine | Dose | 30 mg/kg | Ergogenic dose improving peak power and torque in humans.[14] |
| METTL9 with SLC39A766-74 peptide | Km | 15.11 µM | Michaelis-Menten constant for the methylation of a substrate peptide.[15] |
| METTL9 with SLC39A766-74 peptide | kcat | 44.27 x 10-3 s-1 | Catalytic turnover number for the methylation reaction.[15] |
| 1-Methylhistidine (Plasma) | Concentration | 9.8 - 15.6 µM | Normal physiological concentration range in human plasma. |
| 1-Methylhistidine (Urine) | Concentration | 17.7 - 153.8 µmol/mmol creatinine | Normal physiological concentration range in human urine. |
Experimental Protocols
To facilitate further research into the roles of 1-methylhistidine in peptides, this section provides an overview of key experimental methodologies.
Solid-Phase Peptide Synthesis (SPPS) of 1-Methylhistidine-Containing Peptides
The chemical synthesis of peptides containing 1-methylhistidine is achievable through standard Fmoc-based solid-phase peptide synthesis protocols.
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminal amide peptides.[16] Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[16]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[17]
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-His(1-Me)-OH) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA), or using a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[17][18] Allow the coupling reaction to proceed to completion.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[16]
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.[17]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification and Analysis: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[19] Confirm the identity and purity of the final peptide by mass spectrometry.[19]
In Vitro Muscle Contractility Assay
To assess the functional impact of peptides on muscle function, an in vitro contractility assay using isolated muscle fibers can be employed.
Detailed Methodology:
-
Muscle Isolation: Isolate intact extensor digitorum longus (EDL) or soleus muscles from a model organism (e.g., mouse).[20]
-
Mounting: Tie the tendons of the isolated muscle with surgical suture and mount it in a chamber containing a physiological salt solution, with one end attached to a fixed point and the other to a force transducer.[20]
-
Stimulation: Induce muscle contractions using electrical field stimulation with platinum electrodes.[21]
-
Force Measurement: Record the isometric contractile force generated by the muscle in response to electrical stimulation.[20]
-
Peptide Treatment: Introduce the 1-methylhistidine-containing peptide into the bath solution and measure the changes in contractile force, time to peak tension, and relaxation time to determine its effect on muscle contractility.
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique to study the effects of 1-MH peptides on translation at a global level.[10][22][23]
Detailed Methodology:
-
Cell Treatment: Treat cultured cells with the 1-methylhistidine-containing peptide of interest.
-
Lysis and Ribosome Stalling: Lyse the cells in the presence of a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA.[24]
-
Nuclease Digestion: Treat the cell lysate with RNase to digest mRNA that is not protected by ribosomes.[25]
-
Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by ultracentrifugation through a sucrose (B13894) gradient.[25]
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).[22]
-
Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and sequence them using a high-throughput sequencing platform.[22]
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints and analyze changes in translation efficiency.[24]
Implications for Drug Development
The unique properties of 1-methylhistidine make it an intriguing component for consideration in peptide-based drug design.
-
Enhanced Stability: The methylation of the imidazole ring can protect the peptide from enzymatic degradation by exopeptidases and endopeptidases that recognize histidine, potentially increasing the peptide's in vivo half-life.[26]
-
Modulation of Physicochemical Properties: The addition of a methyl group can alter the hydrophobicity, pKa, and conformational preferences of the peptide, which can be leveraged to optimize its binding affinity, solubility, and pharmacokinetic profile.
-
Targeting Specific Pathways: Given the specific roles of SETD3 and METTL18, peptides containing 1-methylhistidine could be designed to modulate the activity of these enzymes or their downstream pathways, offering new therapeutic avenues for diseases involving aberrant muscle contraction or protein translation.
-
Formulation Strategies: While the presence of 1-MH may influence the choice of excipients and buffer systems, general strategies for stabilizing therapeutic peptides in aqueous solutions, such as pH optimization and the use of polyols, remain relevant.[20]
Conclusion
1-Methylhistidine in peptides represents a fascinating and functionally significant post-translational modification. From its origins as a dietary component and a product of specific enzymatic methylation, 1-MH plays crucial roles in regulating fundamental cellular processes, including muscle contraction and protein synthesis. The elucidation of the signaling pathways involving SETD3 and METTL18 has opened new avenues for understanding the intricate control of these processes. For drug development professionals, the incorporation of 1-methylhistidine into peptide therapeutics offers a potential strategy to enhance stability and modulate biological activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource to propel further research into the multifaceted world of 1-methylhistidine-containing peptides and unlock their full therapeutic potential.
References
- 1. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance | Sciety [sciety.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]
- 4. youtube.com [youtube.com]
- 5. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into SETD3-mediated histidine methylation on β-actin | eLife [elifesciences.org]
- 14. METTL18-mediated histidine methylation of RPL3 modulates translation elongation for proteostasis maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. benchchem.com [benchchem.com]
- 20. Video: Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles [jove.com]
- 21. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 23. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 26. Methods to improve the metabolic stability of peptides [creative-peptides.com]
The Pivotal Role of N-Methylation on the Histidine Imidazole Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the histidine imidazole (B134444) ring, a subtle yet profound post-translational modification, plays a critical role in modulating the physicochemical properties and biological functions of proteins and peptides. This technical guide provides an in-depth exploration of the consequences of this modification, focusing on its impact on the imidazole ring's pKa, metal ion coordination, and hydrogen bonding capabilities. We delve into the biological significance of N-methylated histidine in various physiological processes and provide a compilation of detailed experimental protocols for the synthesis, characterization, and analysis of these modified residues. This document is intended to serve as a comprehensive resource for researchers in biochemistry, drug discovery, and molecular biology, facilitating a deeper understanding and further investigation into the multifaceted roles of histidine N-methylation.
Introduction
Histidine, with its imidazole side chain, is a uniquely versatile amino acid, acting as a proton donor and acceptor at physiological pH, a potent ligand for metal ions, and a key component in enzyme catalytic sites. The nitrogen atoms of the imidazole ring, designated as Nπ (N-1 or pros) and Nτ (N-3 or tele), are susceptible to methylation, leading to the formation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively.[1] This seemingly minor addition of a methyl group can dramatically alter the electronic and steric properties of the imidazole ring, thereby influencing its chemical reactivity and biological activity.[2] Understanding the nuances of N-methylation is crucial for elucidating protein function, designing novel therapeutics, and interpreting disease mechanisms.
Physicochemical Consequences of Imidazole N-Methylation
Impact on pKa and Tautomeric Equilibrium
N-methylation fixes the tautomeric state of the imidazole ring, preventing the interconversion between the Nπ-H and Nτ-H tautomers that is characteristic of unmodified histidine. This fixation has a direct impact on the pKa of the remaining protonated nitrogen.
Alkylation of the imidazole ring can either increase or decrease its acidity relative to the parent histidine.[3] The pKa of the imidazole side chain of histidine is approximately 6.0.[3] Methylation at the Nτ (tele) position to form 1-methylhistidine results in a pKa of 5.91 for the Nπ nitrogen.[3] Conversely, methylation at the Nπ (pros) position to form 3-methylhistidine increases the pKa of the Nτ nitrogen to 6.52.[3]
Table 1: Comparison of pKa Values for Histidine and N-Methylated Histidines
| Compound | Methylation Position | pKa of Imidazole Ring | Reference |
| L-Histidine | Unmodified | ~6.0 | [3] |
| 1-Methyl-L-histidine (Nτ-methylated) | N-tele (N-1) | 5.91 | [3] |
| 3-Methyl-L-histidine (Nπ-methylated) | N-pros (N-3) | 6.52 | [3] |
Note: The nomenclature for the nitrogen atoms of the imidazole ring can be confusing. Biochemists often number the nitrogen atom adjacent to the side chain as 1 (Nπ, pros) and the more distant nitrogen as 3 (Nτ, tele).[1]
Alteration of Metal Ion Coordination
The imidazole side chain of histidine is a primary site for the coordination of transition metal ions in metalloproteins.[4] N-methylation significantly influences this coordinating ability by blocking one of the potential nitrogen ligands and altering the electronic properties of the other.
Methylation of histidine can affect the chelation of divalent metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺.[5] Studies have shown that both 1-MH and 3-MH can still coordinate with metal ions, but the geometry and stability of the resulting complexes differ from those formed with unmodified histidine.[6] For instance, in the context of copper binding, selective N-methylation has been used to demonstrate a preference for Nπ coordination.[6] The steric hindrance introduced by the methyl group can also influence the coordination geometry.[2]
Table 2: Effects of N-Methylation on Metal Ion Coordination
| Methylated Histidine | Effect on Metal Coordination | Experimental Observation | Reference |
| 1-Methylhistidine | Enforces coordination through the Nπ nitrogen. | Used to probe the preferred coordination site in copper-binding peptides. | [6] |
| 3-Methylhistidine | Enforces coordination through the Nτ nitrogen. | Alters the electronic and geometric structure of the metal center. | [3] |
Influence on Hydrogen Bonding
The ability of the histidine imidazole ring to act as both a hydrogen bond donor and acceptor is crucial for protein structure and function. N-methylation eliminates one of the nitrogen atoms as a hydrogen bond donor. This can disrupt or alter existing hydrogen bonding networks within a protein, potentially leading to changes in protein folding, stability, and interactions with other molecules.
Biological Significance of N-Methylated Histidine
N-methylated histidines are found in a variety of biologically important molecules, from small dipeptides to large structural proteins.
1-Methylhistidine (Nτ-methylhistidine)
1-Methylhistidine is a component of the dipeptide anserine (B1665513) (β-alanyl-1-methyl-L-histidine), which is found in high concentrations in the muscle and brain of many vertebrates.[7] Anserine, along with its unmethylated precursor carnosine, exhibits antioxidant, pH-buffering, and metal-chelating properties.[7] 1-MH itself is primarily considered a biomarker for dietary meat intake, as it is not endogenously synthesized in humans but is derived from the breakdown of anserine from food sources.[7]
3-Methylhistidine (Nπ-methylhistidine)
3-Methylhistidine is a post-translational modification found in actin and myosin, the major contractile proteins in muscle.[8] Its presence is used as a biomarker for muscle protein breakdown, as it is released into the bloodstream upon the degradation of these proteins and is not reutilized for protein synthesis.[8] Elevated levels of 3-MH can indicate conditions associated with increased muscle catabolism.[8]
Diphthamide (B1230887): A Complex Histidine Modification
Diphthamide is a highly modified histidine residue found in eukaryotic and archaeal translation elongation factor 2 (eEF2).[9][10] Its biosynthesis is a multi-step process that involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to the imidazole ring, followed by trimethylation and amidation.[9] Diphthamide is the target of diphtheria toxin, which ADP-ribosylates this residue, leading to the inhibition of protein synthesis and cell death.[10]
Signaling Pathways and Logical Relationships
The biosynthesis of diphthamide provides a clear example of a multi-step pathway involving histidine modification.
Experimental Protocols
Synthesis of N-Methylated Histidines
A common method involves the alkylation of a protected histidine derivative.
Procedure:
-
Protection of L-histidine: L-histidine is first converted to its methyl ester and then protected at the α-amino and the Nτ-imidazole nitrogen positions, for example, by benzoylation to form the methyl ester of L-Nα,Nτ-dibenzoylhistidine.[10]
-
Methylation: The protected histidine is then alkylated using a methylating agent such as trimethyloxonium (B1219515) fluoroborate.[10]
-
Deprotection: The protecting groups are subsequently removed by acid hydrolysis to yield L-1-methylhistidine.[10]
-
Purification: The final product is purified by crystallization or chromatography.[10]
A similar strategy of protection, alkylation, and deprotection is employed.
Procedure:
-
Protection: L-histidine can be protected with a phthaloyl group.
-
Methylation: Methylation is achieved using dimethyl sulfate (B86663) in the presence of a base like NaOH, or with methyl iodide in the presence of metallic sodium.[11]
-
Deprotection: The phthaloyl group is removed by hydrazinolysis.
-
Purification: The product is isolated and purified using chromatographic techniques.[11]
Determination of pKa Values
This is a classical method for determining the pKa of ionizable groups.
Procedure:
-
Sample Preparation: Prepare a solution of the N-methylated histidine of known concentration (e.g., 1 mM).[9]
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution, which is placed on a magnetic stirrer.[9]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[9]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[9]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffering region, which corresponds to the inflection point on the titration curve.[12]
NMR spectroscopy can be used to determine the pKa of specific ionizable groups by monitoring the chemical shifts of nearby nuclei as a function of pH.
Procedure:
-
Sample Preparation: Prepare a series of samples of the N-methylated histidine at different, precisely known pH values.
-
NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Monitor the chemical shift of the imidazole ring protons (C2-H and C4-H) or carbons. Plot the chemical shift versus pH. The data will form a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.[13]
Characterization of Metal Ion Coordination
This technique is useful for studying the formation of metal-ligand complexes.
Procedure:
-
Sample Preparation: Prepare solutions of the N-methylated histidine and the metal salt of interest.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the N-methylated histidine, the metal salt, and mixtures of the two at various molar ratios.[14]
-
Data Analysis: The formation of a complex is indicated by a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity.[14] The stoichiometry of the complex can be determined using methods like the mole-ratio method.[15]
NMR is a powerful tool for obtaining detailed structural information about metal-ligand complexes in solution.
Procedure:
-
Sample Preparation: Prepare a solution of the N-methylated histidine.
-
Titration: Acquire NMR spectra (e.g., ¹H NMR) while titrating with a solution of the metal ion.[16]
-
Data Analysis: The binding of a metal ion will cause changes in the chemical shifts and line broadening of the signals from the nuclei near the binding site.[16] For paramagnetic metals like Cu(II), significant line broadening is observed.[6] These changes can be used to identify the coordinating atoms and determine the binding affinity.
This technique provides the most definitive structural information of metal-N-methyl-histidine complexes in the solid state.
Procedure:
-
Crystallization: Grow single crystals of the complex formed between the N-methylated histidine and the metal ion.
-
Data Collection: Collect X-ray diffraction data from the crystal.
-
Structure Solution and Refinement: Process the diffraction data to determine the three-dimensional arrangement of atoms in the complex, including bond lengths and angles between the metal ion and the coordinating atoms of the N-methylated histidine.[17]
Conclusion
N-methylation of the histidine imidazole ring is a subtle modification with far-reaching consequences for the chemical biology of peptides and proteins. By altering the pKa, metal ion coordination, and hydrogen bonding capabilities of the imidazole side chain, N-methylation expands the functional repertoire of histidine. The biological roles of 1-methylhistidine and 3-methylhistidine as components of physiologically active dipeptides and as biomarkers for metabolic processes underscore the importance of this modification. The intricate biosynthetic pathway of diphthamide further highlights the complex cellular machinery dedicated to histidine modification. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the synthesis, properties, and biological functions of N-methylated histidine, paving the way for new discoveries in protein science and drug development.
References
- 1. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]
- 2. N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. ESEEM Analysis of Multi-Histidine Cu(II)-Coordination in Model Complexes, Peptides, and Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR insights into the behavior of bis-His motifs toward copper ions: A study using mono-N-methylated histidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 8. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 13. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Fmoc-1-methyl-L-histidine (CAS 202920-22-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine, commonly known as Fmoc-1-methyl-L-histidine, is a specialized amino acid derivative with the CAS number 202920-22-7.[1] It serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of 1-methylhistidine residues into peptide sequences.[2][3] The presence of the N-τ-methyl group on the imidazole (B134444) ring prevents common side reactions associated with the unprotected histidine side chain and can influence the final peptide's conformation and biological activity. This guide provides a comprehensive overview of its chemical properties, applications, experimental protocols, and associated challenges in peptide synthesis.
Physicochemical and General Properties
The properties of this compound are summarized below, collating data from various suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 202920-22-7 | [1][2][3] |
| Molecular Formula | C₂₂H₂₁N₃O₄ | [1][3] |
| Molecular Weight | 391.42 g/mol | [2][4][5] |
| Synonyms | Fmoc-His(1-Me)-OH, Fmoc-His(τ-Me)-OH, Nα-Fmoc-Nim-methyl-L-histidine | [1][2][6] |
| Purity | ≥98.0% (HPLC) to ≥99% (HPLC) | [1][2][3] |
| Functional Group | Fmoc protecting group | [2] |
| InChI Key | SLWOFHRSEVVUHM-FQEVSTJZSA-N |[1][2] |
Table 2: Physical and Handling Properties
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white or slight yellow powder/solid. | [1][2][3] |
| Melting Point | 135 - 136 °C | [3] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.2 mg/mL | [1][6] |
| Storage Temperature | 2-8°C or -20°C | [1][2][3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. | [1] |
| Optical Rotation | [a]²⁰D = -9.0 ± 1° (c=1 in 2N HCl) |[3] |
Core Applications
This compound is a versatile reagent primarily used in the life sciences.
-
Solid-Phase Peptide Synthesis (SPPS) : Its main application is as a building block for introducing methylated histidine residues into synthetic peptides.[2][3][4] The Fmoc group provides temporary N-α protection, which is stable under the basic conditions used for coupling but easily removed by mild acids.[4] The 1-methyl modification on the imidazole side chain enhances stability and can be crucial for developing bioactive peptides and potential therapeutics.[3]
-
Drug Development : It plays a significant role in synthesizing peptide-based drugs.[3] Modifying histidine residues can improve the efficacy, specificity, and enzymatic resistance of drug candidates.[3][7]
-
Biochemical Research : The compound has been utilized in the production of peptides designed to create ε-nitrogen-ligated copper centers, mimicking active sites in enzymes like copper nitrite (B80452) reductases.[1] This allows for detailed studies of enzyme mechanisms and catalysis.[1]
-
Protein Engineering : Researchers use this derivative to modify proteins, which can enhance their stability and activity for applications as biocatalysts or therapeutic proteins.[3]
Experimental Protocols and Methodologies
The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.
General Fmoc-SPPS Cycle for a Single Amino Acid Addition
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
-
Resin Preparation and Swelling :
-
Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.[7]
-
Add an appropriate solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) (approx. 10 mL per gram of resin).[7]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]
-
-
Fmoc Group Deprotection :
-
Drain the swelling solvent.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.[7][8]
-
Agitate the mixture for 5-15 minutes at room temperature. A second treatment may be required for complete deprotection.[7][8]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[7]
-
-
Amino Acid Activation and Coupling :
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).
-
Add a coupling reagent, such as HBTU or HATU (2.9-4.5 equivalents), and an additive like HOBt (3 equivalents).[7][8]
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to begin the activation process.[7][8]
-
Immediately transfer the activated amino acid solution to the deprotected resin.[7]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
-
Confirmation and Washing :
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.[7]
-
If the test is positive, the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Key Considerations and Challenges
While the 1-methyl group on the imidazole ring of this compound prevents some side reactions, histidine derivatives in general are prone to racemization during the activation step of coupling.
Racemization of Histidine
The primary challenge with histidine-containing peptides is the potential for epimerization at the α-carbon during activation.[9][10]
-
Mechanism : The lone pair of electrons on the π-nitrogen of the imidazole side chain is positioned to act as an internal base.[10] When the carboxyl group is activated (e.g., by a carbodiimide (B86325) or uronium salt), the acidity of the α-proton increases significantly. The nearby imidazole nitrogen can then abstract this proton, forming an achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers in the final peptide.[9][10]
-
Mitigation Strategies :
-
Use of Additives : Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives into the coupling cocktail can suppress racemization.[10]
-
Minimize Activation Time : Pre-activation times should be kept to a minimum. The activated amino acid should be added to the resin immediately.[10]
-
Optimized Coupling Reagents : While uronium/aminium-based reagents (HBTU, HATU) are efficient, they can also promote racemization. Careful selection and stoichiometry are crucial.[10]
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using standard analytical techniques. Commercial suppliers often provide data from:
-
High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with levels typically exceeding 98%.[2][11]
-
Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure of the molecule.[11]
-
Mass Spectrometry (LCMS) : Verifies the molecular weight of the compound.[11]
Safety and Handling
-
Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautionary Statements : Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, goggles). Avoid breathing dust and ensure adequate ventilation (P261, P280).[6]
-
WGK (Water Hazard Class) : WGK 3, indicating it is highly hazardous to water.[2][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Novabiochem 202920-22-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 202920-22-7: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-me… [cymitquimica.com]
- 5. This compound Novabiochem® | 202920-22-7 [sigmaaldrich.com]
- 6. FMOC-HIS(1-ME)-OH | 202920-22-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Biochemical Significance and Application of Methylated Histidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylated histidine, a post-translationally modified amino acid, has emerged as a critical molecule in various biochemical processes and a valuable biomarker in clinical and nutritional research. This technical guide provides an in-depth exploration of the applications of two primary forms of methylated histidine: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). It details their roles as biomarkers for dietary intake and muscle protein catabolism, respectively, and delves into the enzymatic pathways governing their formation. Furthermore, this guide elucidates the signaling roles of histidine methylation, particularly the function of SET domain-containing protein 3 (SETD3) in actin methylation and its downstream effects on cellular mechanics and organelle dynamics. Detailed experimental protocols for the quantification of methylated histidines are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Methylated Histidine
Histidine is an essential amino acid with a unique imidazole (B134444) side chain that can be methylated at two different positions on the imidazole ring, forming either 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH).[1] Unlike their parent amino acid, 1-MH and 3-MH do not have direct physiological functions but serve as important biomarkers.[2] The methylation of histidine residues within proteins is a post-translational modification catalyzed by specific methyltransferases.[3] This guide will focus on the distinct biochemical applications and significance of 1-MH and 3-MH.
1-Methylhistidine (1-MH): A Biomarker for Dietary Intake
1-Methylhistidine is primarily utilized as a biomarker for dietary meat consumption, particularly red meat, poultry, and fish.[4][5] It is derived from the breakdown of anserine, a dipeptide abundant in the muscle tissue of many animals.[5] Humans do not endogenously produce significant amounts of 1-MH, so its presence in urine and plasma is a reliable indicator of recent meat intake.[4]
Quantitative Data: 1-MH and Meat Consumption
The correlation between urinary 1-MH levels and meat consumption has been quantified in several studies. This data is crucial for nutritional epidemiology and for validating dietary assessment methods.
| Population/Diet | Metric | Value | Reference |
| Healthy Adults | Urinary 1-MH Reference Range | 0 - 237 mmol/mol creatinine (B1669602) | [6] |
| Black & White Adventists | Spearman's Correlation with Meat Intake (FFQ) | 0.37 - 0.61 | [4][7] |
| Controlled Feeding Study | Urinary 1-MH vs. Red Meat Intake | Dose-dependent increase | [8] |
| Vegetarians vs. Omnivores | Urinary 1-MH Levels | Significantly lower in vegetarians | [4] |
3-Methylhistidine (3-MH): A Biomarker for Muscle Protein Breakdown
3-Methylhistidine is a well-established biomarker for skeletal muscle protein breakdown, or catabolism.[1][2] It is formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin.[9] During the turnover of these muscle proteins, 3-MH is released and subsequently excreted in the urine without being reutilized for protein synthesis.[10]
Elevated levels of 3-MH are indicative of increased muscle catabolism, which can be associated with various physiological and pathological states, including:
-
Strenuous physical exercise[11]
-
Muscle injury[1]
-
Fasting and malnutrition[12]
-
Sepsis and trauma[12]
-
Muscle wasting diseases such as muscular dystrophy and thyrotoxic myopathy[13][14]
Conversely, low levels of 3-MH may suggest low muscle mass or muscle wasting conditions.[2]
Quantitative Data: 3-MH in Health and Disease
The following tables summarize key quantitative data related to 3-MH levels in various contexts.
Table 3.1: Reference Ranges for 3-Methylhistidine
| Fluid | Population | Concentration Range | Reference |
| Urine | Healthy Adults | 3.63–69.27 µmol/mmol creatinine | [1] |
| Urine | Healthy Adults | 55-110 µmol/g creatinine | [2] |
| Urine | Healthy Adults | 44 - 281 µmol/g creatinine | [11] |
| Urine | Healthy Adults | 60 - 1500 µmol/24 hours | [9] |
| Plasma | Healthy Adults | 2-9 µmol/L | [2] |
| Plasma | Healthy Adults | 0.0–5.9 µM | [1] |
| Cerebrospinal Fluid | Healthy Adults | 1.39–6.25 µM | [1] |
Table 3.2: 3-Methylhistidine Levels in Pathological States
| Condition | Change in 3-MH Levels | Magnitude of Change | Reference |
| Skeletal Trauma (Males) | Increase | ~280% | [12] |
| Skeletal Trauma (Females) | Increase | ~225% | [12] |
| Sepsis (Males) | Increase | ~227% | [12] |
| Sepsis (Females) | Increase | ~292% | [12] |
| Duchenne Muscular Dystrophy | Significantly raised | - | [13] |
| Thyrotoxic Myopathy | Significantly raised | - | [13] |
| Hypothyroid Myopathy | Significantly decreased | - | [13] |
Enzymology and Signaling Pathways of Histidine Methylation
The methylation of histidine is catalyzed by a class of enzymes known as protein histidine N-methyltransferases. A key enzyme in this family is SET domain-containing protein 3 (SETD3).
SETD3: The Actin-Specific Histidine N-Methyltransferase
SETD3 has been identified as the primary enzyme responsible for the methylation of histidine 73 (His73) in β-actin.[3] This post-translational modification plays a crucial role in regulating the function of the actin cytoskeleton.
Figure 1. Enzymatic methylation of β-actin by SETD3.
Downstream Effects of Actin Methylation by SETD3
The methylation of actin at His73 by SETD3 has significant downstream consequences for cellular function, including the regulation of smooth muscle contraction and mitochondrial dynamics.
SETD3-mediated actin methylation is pivotal for proper smooth muscle function. Depletion of SETD3 impairs signal-induced contraction in primary human uterine smooth muscle cells.[15][16] This suggests that actin methylation is a key regulatory step in the mechanics of smooth muscle.
Figure 2. Role of SETD3 in smooth muscle contraction.
Recent studies have revealed that SETD3 is a mechano-sensitive enzyme that localizes to the outer mitochondrial membrane.[17][18] It promotes the polymerization of F-actin around mitochondria, which is essential for maintaining mitochondrial morphology, movement, and function.[18] Loss of SETD3 leads to diminished mitochondrial actin polymerization and is associated with reduced oxidative phosphorylation and impaired mitochondrial complex I function.[17][18]
Figure 3. SETD3-mediated regulation of mitochondrial dynamics.
Experimental Protocols for Methylated Histidine Quantification
Accurate quantification of 1-MH and 3-MH is essential for their use as biomarkers. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation for Biological Fluids
Proper sample collection and preparation are critical for reliable results.
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[19][20]
-
Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma.[19][20]
-
Urine: For quantitative analysis, a 24-hour urine collection is often preferred. For spot urine samples, results are typically normalized to creatinine concentration.[1] To minimize dietary influence on 3-MH levels when assessing muscle catabolism, subjects should consume a meat-free diet for at least 3 days prior to and during the collection period.[10]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.[19]
Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[19][20]
Protocol for 3-Methylhistidine Quantification by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[21][22]
Materials:
-
Microplate pre-coated with anti-3-MH antibody
-
3-MH standards
-
Sample/Standard Dilution Buffer
-
Biotin-labeled 3-MH
-
HRP-Streptavidin Conjugate (SABC)
-
SABC Dilution Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 0.2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the 3-MH standard to create a standard curve (e.g., 0, 6.25, 12.5, 25, 50, 100, 200, 400 nmol/ml).[22]
-
Assay Procedure: a. Add 50 µL of standard or sample to the appropriate wells of the microplate. b. Immediately add 50 µL of Biotin-labeled 3-MH to each well. c. Gently tap the plate to mix and incubate for 45-60 minutes at 37°C.[19][21] d. Aspirate the liquid from each well and wash 3 times with Wash Buffer. e. Add 100 µL of SABC working solution to each well and incubate for 30-60 minutes at 37°C.[19][21] f. Aspirate and wash the wells 5 times with Wash Buffer. g. Add 90 µL of TMB Substrate to each well and incubate in the dark at 37°C for 10-20 minutes.[21] h. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of 3-MH in the samples by interpolating from the standard curve.
Figure 4. General workflow for a competitive ELISA for 3-MH.
Protocol for 1-MH and 3-MH Quantification by UPLC-MS/MS
This protocol provides a framework for the simultaneous quantification of 1-MH and 3-MH in urine, based on published methods.[23][24]
Materials:
-
Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chromatography column (e.g., SB-aq 2.1×50 mm, 1.8 μm)[23]
-
Mobile phase A: Acetonitrile (B52724)
-
Mobile phase B: 0.1% formic acid in water
-
Isotopically labeled internal standards (e.g., Nτ-methyl-d3-histidine)[25]
-
Acetonitrile for sample precipitation
Procedure:
-
Sample Preparation: a. To a 5 µL plasma sample, add an appropriate amount of isotopic internal standard.[25] b. Add water and acetonitrile to precipitate proteins.[25] c. Vortex and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[25] d. Filter the supernatant through a 0.22-µm membrane.[25] e. For urine samples, a simple dilution with water after the addition of the internal standard may be sufficient.[23][24]
-
UPLC Conditions:
-
MS/MS Conditions:
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify 1-MH and 3-MH in samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Figure 5. General workflow for UPLC-MS/MS analysis of methylated histidines.
Conclusion and Future Directions
Methylated histidines, specifically 1-MH and 3-MH, are invaluable tools in biochemical and clinical research. Their distinct origins make them reliable biomarkers for dietary meat intake and muscle protein catabolism, respectively. The discovery of SETD3 as an actin-specific histidine methyltransferase has opened new avenues for understanding the regulatory roles of this post-translational modification in fundamental cellular processes like muscle contraction and mitochondrial dynamics. This knowledge is particularly relevant for drug development targeting diseases associated with muscle wasting, metabolic disorders, and cytoskeletal dysregulation.
Future research should continue to explore the full spectrum of proteins regulated by histidine methylation and the functional consequences of these modifications. Further refinement of analytical methods will improve the precision and accessibility of methylated histidine quantification, solidifying their role in both research and clinical diagnostics. The signaling pathways initiated by histidine methylation are a promising area for the identification of novel therapeutic targets.
References
- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]
- 2. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 3. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Race modifies the association between animal protein metabolite 1-methylhistidine and blood pressure in middle-aged adults: the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methylhistidine - Amino Acids; Urine 24-hour (Doctor's Data) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Methylhistidine excretion as an index of myofibrillar protein catabolism in neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.biologists.com [journals.biologists.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. fn-test.com [fn-test.com]
- 21. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 22. elisakits.co.uk [elisakits.co.uk]
- 23. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cms.mz-at.de [cms.mz-at.de]
An In-depth Technical Guide to Fmoc-His(τ-Me)-OH: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-His(τ-Me)-OH, a crucial building block in peptide synthesis. It covers its nomenclature and synonyms, detailed chemical and physical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this guide delves into the biological significance of peptides incorporating 3-methyl-histidine, with a focus on their role in signaling pathways.
Nomenclature and Synonyms
The nomenclature of methylated histidine derivatives can be complex due to the two nitrogen atoms in the imidazole (B134444) ring, designated as pros (π) and tele (τ). Fmoc-His(τ-Me)-OH specifically refers to the N-τ-methylated form of Fmoc-L-histidine.
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid[1]
Synonyms:
-
Fmoc-His(3-Me)-OH[2]
-
Fmoc-L-His(π-Me)-OH[3]
-
Fmoc-N-π-methyl-L-histidine[3]
-
Nα-Fmoc-Nτ-methyl-L-histidine
It is crucial to distinguish Fmoc-His(τ-Me)-OH from its isomer, Fmoc-His(π-Me)-OH (also known as Fmoc-His(1-Me)-OH), where the methyl group is on the N-π nitrogen atom.
Chemical and Physical Properties
The physical and chemical properties of Fmoc-His(τ-Me)-OH and its related derivatives are summarized below. These properties are essential for its handling, storage, and use in peptide synthesis.
| Property | Fmoc-His(τ-Me)-OH | Fmoc-His(π-Me)-OH | Fmoc-His(Trt)-OH |
| CAS Number | 252049-16-4[3] | 202920-22-7[4] | 109425-51-6 |
| Molecular Formula | C22H21N3O4[3] | C22H21N3O4[4] | C40H33N3O4 |
| Molecular Weight | 391.43 g/mol [3] | 391.43 g/mol [4] | 619.71 g/mol |
| Appearance | White to off-white powder[3] | White to off-white powder[4] | Powder |
| Purity | ≥ 98% (HPLC)[3] | ≥ 99% (HPLC)[4] | ≥98.0% (HPLC) |
| Melting Point | Not available | 135 - 136 °C[4] | 183-188 °C |
| Optical Rotation | [a]D20 = -5 ± 2 ° (C=1 in 2N HCl)[3] | [a]20D = - 9.0 ± 1 ° (C=1 in 2N HCl)[4] | [α]/D 87±5°, c = 1 in chloroform |
| Solubility | Not available | DMF: 10 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 0.2 mg/ml[5] | Not available |
| Storage | 0 - 8 °C[3] | 0 - 8 °C[4] | 2-8°C |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-His(τ-Me)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methyl group on the imidazole ring serves as a permanent protecting group, preventing side reactions such as acylation and racemization at the histidine residue during peptide chain elongation.
A general workflow for the incorporation of Fmoc-His(τ-Me)-OH into a peptide sequence is outlined below.
Detailed Methodologies:
While a universally optimized protocol for every peptide is not feasible, the following provides a standard starting point for the coupling of Fmoc-His(τ-Me)-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-adduct.
3. Coupling of Fmoc-His(τ-Me)-OH:
-
Prepare the coupling solution by dissolving Fmoc-His(τ-Me)-OH (typically 3-5 equivalents relative to the resin loading), an activating agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA); 6-10 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and allow the reaction to proceed for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.
5. Chain Elongation:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-4 hours at room temperature.
7. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling Pathways
Peptides containing 3-methyl-histidine have been shown to possess interesting biological activities, including vasodilatory effects and the ability to modulate intracellular calcium levels.[2]
Vasodilation Signaling Pathway:
Tri-peptides containing 3-methyl-histidine have been observed to induce vasodilation.[2] While the precise mechanism for these specific peptides is a subject of ongoing research, a general pathway for peptide-induced vasodilation often involves the nitric oxide (NO) signaling cascade in endothelial cells.
Inhibition of Intracellular Calcium Influx:
The tri-peptide Methyl-His-Gly-Lys, which can be synthesized using Fmoc-His(3-Me)-OH, has been identified as an inhibitor of intracellular calcium concentration ([Ca²⁺]i).[2] This suggests a potential role in modulating cellular processes that are dependent on calcium signaling. A simplified logical flow of this inhibitory action is depicted below.
Conclusion
Fmoc-His(τ-Me)-OH is a valuable reagent for peptide chemists, offering a reliable method for incorporating 3-methyl-histidine into peptide sequences while minimizing common side reactions associated with histidine residues. The resulting peptides exhibit a range of biological activities, making them interesting candidates for further investigation in drug discovery and development. This guide provides the foundational knowledge required for researchers to effectively utilize Fmoc-His(τ-Me)-OH in their synthetic and biological studies.
References
- 1. technoprocur.cz [technoprocur.cz]
- 2. Vasodilatory actions of the dietary peptide carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Stability of Fmoc-1-methyl-L-histidine Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions and stability profile of Fmoc-1-methyl-L-histidine powder, a critical building block in solid-phase peptide synthesis (SPPS). Understanding its stability is paramount for ensuring the integrity of synthetic peptides used in research and pharmaceutical development.
Introduction to this compound
This compound (Fmoc-His(1-Me)-OH) is a derivative of the amino acid L-histidine, where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The methylation at the N-1 (τ) position of the imidazole (B134444) ring prevents common side reactions associated with the unprotected histidine side chain during peptide synthesis, such as racemization and side-chain acylation. This modification makes it a valuable reagent for the incorporation of 1-methylhistidine into peptide sequences.
Recommended Storage and Handling
Proper storage is crucial to maintain the purity and stability of this compound powder. The following conditions are recommended based on information from various suppliers.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C or -20°C | Refrigeration or freezing minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Protect from light | The fluorenyl group of the Fmoc moiety can be susceptible to photolytic degradation. |
| Moisture | Store in a dry, well-sealed container, preferably in a desiccator. | Prevents hydrolysis of the Fmoc group and the compound itself. |
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use in a controlled environment with low humidity.
-
Reseal the container tightly under an inert atmosphere after use.
Stability Profile
This compound is a relatively stable compound when stored under the recommended conditions.
Table 2: Stability Data for this compound
| Form | Condition | Stated Stability | Source |
| Powder | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Powder | 2-8°C | Long-term | Sigma-Aldrich, Merck[2][3] |
| Stock Solution | -20°C | 1 month | MedchemExpress[4] |
| Stock Solution | -80°C | 6 months | MedchemExpress[4] |
While the solid powder exhibits excellent long-term stability, solutions are more prone to degradation and should be prepared fresh whenever possible.
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and general knowledge of Fmoc-protected amino acids and histidine derivatives.
Caption: Potential degradation pathways of this compound.
-
Hydrolytic Degradation: Exposure to moisture can lead to the cleavage of the carbamate (B1207046) bond, resulting in the formation of 1-methyl-L-histidine and Fmoc-OH.
-
Oxidative Degradation: The imidazole ring of histidine is susceptible to oxidation, which can be catalyzed by trace metals. This can lead to the formation of various oxidized species, such as 2-oxo-histidine derivatives.
-
Photolytic Degradation: The fluorenyl moiety of the Fmoc group is known to be sensitive to UV light, which can lead to the formation of various degradation products.
-
Base-catalyzed Degradation: The Fmoc group is intentionally labile to basic conditions for its removal during SPPS. Accidental exposure to basic environments during storage or handling can lead to premature deprotection, yielding dibenzofulvene and 1-methyl-L-histidine.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS).
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (1:1, v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature and monitor at short time intervals (e.g., 5, 15, 30, 60 minutes) due to the lability of the Fmoc group.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation:
-
Solid State: Store the powder at an elevated temperature (e.g., 80°C) for several days.
-
Solution State: Incubate the stock solution at 60°C.
-
-
Photolytic Degradation: Expose the solid powder and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC-UV/MS method.
-
Proposed Stability-Indicating HPLC-MS Method
This method is designed to separate the parent compound from its potential degradation products.
Table 3: Proposed HPLC-MS Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| UV Detection | 265 nm (for the Fmoc group) and 301 nm |
| MS Detection | Electrospray Ionization (ESI) in positive mode. Scan for the parent ion [M+H]⁺ and other potential m/z values of degradants. |
Conclusion
This compound powder is a stable compound when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture. The primary stability concerns are hydrolysis, oxidation, photolysis, and premature deprotection under basic conditions. For critical applications in research and drug development, it is advisable to perform in-house stability testing using a validated stability-indicating analytical method to ensure the quality and purity of the material throughout its use. The protocols and information provided in this guide offer a framework for the proper storage, handling, and stability assessment of this important peptide synthesis building block.
References
Methodological & Application
Application Notes and Protocols for Fmoc-1-methyl-L-histidine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-methyl-L-histidine is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a 1-methyl-L-histidine residue into a peptide sequence. The methylation at the N-1 (also known as the tele or τ position) of the imidazole (B134444) ring offers unique properties to the resulting peptide. This modification can enhance metabolic stability, modulate biological activity, and provide a probe for studying structure-activity relationships. Notably, the permanent methylation at the N-1 position, which is equivalent to the N(π) position, inherently protects this nitrogen from participating in the primary mechanism of histidine racemization during peptide coupling. This can lead to a significant reduction in the formation of the D-epimer compared to unprotected or N-3 protected histidine derivatives, a critical consideration for the synthesis of chirally pure peptides.[1][2][3]
This document provides detailed application notes and protocols for the efficient and high-purity synthesis of peptides containing 1-methyl-L-histidine using Fmoc-SPPS.
Applications of Peptides Containing 1-methyl-L-histidine
Peptides incorporating 1-methyl-L-histidine are of significant interest in various fields of research and drug development:
-
Metabolic Stability: The methylation of the histidine imidazole ring can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.
-
Biological Activity Modulation: The presence of the methyl group can alter the binding affinity and efficacy of peptides towards their biological targets. For example, anserine (B1665513) (β-alanyl-1-methyl-L-histidine) is a naturally occurring dipeptide with antioxidant and pH-buffering properties.
-
Structure-Activity Relationship (SAR) Studies: Incorporating 1-methyl-L-histidine allows researchers to probe the importance of the N-1 position of the imidazole ring for biological activity.
-
Biomarker Research: 1-Methylhistidine is a known biomarker for the consumption of certain types of meat and is also associated with skeletal muscle protein breakdown.[4][5][6] Synthetic peptides containing this residue can serve as standards in analytical methods.
Key Considerations for SPPS with this compound
While the N-1 methylation reduces the risk of racemization, other general challenges of SPPS and specific considerations for histidine-containing peptides remain relevant.
-
Coupling Reactions: Complete acylation of the N-terminal amine is crucial for high-purity peptide synthesis. Due to the inherent steric hindrance of the this compound building block, optimized coupling conditions are recommended.
-
Side Reactions: Although the primary racemization pathway is mitigated, other potential side reactions associated with SPPS, such as aspartimide formation if an adjacent aspartic acid is present, should be monitored and controlled.[7]
-
Cleavage and Deprotection: The final cleavage from the solid support and removal of side-chain protecting groups must be performed under conditions that do not degrade the peptide.
Quantitative Data Summary
The following tables summarize typical quantitative data for SPPS incorporating histidine derivatives. While specific data for this compound is limited in the public domain, the data for N(π)-protected histidine derivatives provide a reasonable expectation of performance. The inherent N-1 methylation of this compound is expected to result in low levels of racemization, similar to or better than other N(π)-protected histidines.
Table 1: Expected Performance Parameters for this compound in SPPS
| Parameter | Expected Value/Range | Notes |
| Coupling Efficiency | >99% | Dependent on coupling reagent, reaction time, and temperature. Monitoring with a qualitative test (e.g., Kaiser test) is recommended. |
| Racemization | <1% per cycle | The N-1 methylation significantly suppresses racemization.[1][2] |
| Cleavage Yield | >90% | Dependent on the resin, cleavage cocktail, and peptide sequence. |
| Final Peptide Purity (Crude) | Variable (Sequence Dependent) | Typically requires purification by HPLC. |
Table 2: Comparison of Racemization Levels for Different Histidine Derivatives
| Fmoc-Histidine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8 | [2] |
| Fmoc-His(MBom)-OH (N(π)-protected) | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3 | [2] |
| This compound | (Expected) | <1.0 | Inferred from N(π)-protection data |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing 1-methyl-L-histidine. These protocols can be adapted for automated peptide synthesizers.
Resin Swelling and Fmoc Deprotection
Resin Swelling and Fmoc Deprotection Workflow.
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine.[8]
Coupling of this compound
Coupling Workflow for this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
N,N-dimethylformamide (DMF)
Protocol:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[8]
-
Add a hindered base such as DIPEA (6-10 equivalents) to the amino acid solution and mix well.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL per gram of resin).
Final Cleavage and Deprotection
Final Cleavage and Peptide Precipitation Workflow.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)[8]
-
Cold diethyl ether
Protocol:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM (3 x 10 mL per gram of resin).
-
Dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard and effective cocktail for most peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[8][9]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding an excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA as an ion-pairing agent.[10][11]
-
Analysis: The purity of the final peptide can be assessed by analytical RP-HPLC, and the identity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The fragmentation pattern in MS/MS can be used to verify the peptide sequence.[12][13]
Signaling and Metabolic Pathways
Peptides containing 1-methyl-L-histidine, such as anserine, are involved in various physiological processes rather than classical signaling cascades. The diagram below illustrates the metabolic context of anserine.
Metabolic Synthesis and Physiological Roles of Anserine.
Conclusion
The use of this compound in SPPS provides a reliable method for synthesizing peptides with this unique modification. The inherent protection against racemization at the N-1 position simplifies the synthetic strategy compared to other histidine derivatives. By following the detailed protocols and considering the key aspects outlined in these application notes, researchers can successfully synthesize and purify high-quality 1-methyl-L-histidine-containing peptides for a wide range of applications in research and drug development.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 5. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]
- 6. 1-Methylhistidine - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Large-scale identification of protein histidine methylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note and Protocol: Efficient Coupling of Fmoc-His(1-Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. Histidine, with its unique imidazole (B134444) side chain, plays a vital role in the biological activity of many peptides. However, the coupling of standard Fmoc-protected histidine derivatives, such as Fmoc-His(Trt)-OH, is notoriously problematic in Solid-Phase Peptide Synthesis (SPPS) due to a high propensity for racemization.[1][2] This epimerization is catalyzed by the π-nitrogen (N-π) of the imidazole ring, which can abstract the α-proton of the activated amino acid.[3]
Fmoc-His(1-Me)-OH, also known as Fmoc-N(π)-methyl-L-histidine, offers a robust solution to this challenge. The permanent methylation at the N-π position effectively blocks the intramolecular base-catalyzed racemization pathway. This application note provides a detailed protocol for the efficient and stereochemically pure incorporation of Fmoc-His(1-Me)-OH into peptide chains using modern coupling reagents.
Principle: Overcoming Racemization
The primary challenge during the coupling of histidine derivatives is the loss of chiral integrity. The mechanism involves the abstraction of the α-proton by the basic N-π nitrogen of the imidazole side chain after carboxyl group activation, leading to the formation of an achiral enolate intermediate. Fmoc-His(1-Me)-OH circumvents this by design. The methyl group on the N-π nitrogen eliminates its basicity and ability to act as an internal catalyst for proton abstraction, thereby preserving the stereochemistry of the α-carbon.
While racemization is suppressed, the methyl group on the imidazole ring may introduce slight steric hindrance. Therefore, the choice of a highly efficient coupling reagent is recommended to ensure the reaction proceeds to completion in a timely manner.
Materials and Reagents
-
Fmoc-His(1-Me)-OH
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine (e.g., on Rink Amide or Wang resin)
-
Primary Coupling Reagents:
-
Alternative Coupling Reagents:
-
Dichloromethane (DCM)
-
Reagents for monitoring coupling completion (e.g., Kaiser test or Chloranil test)
Experimental Protocols
This section details the recommended protocols for the manual coupling of Fmoc-His(1-Me)-OH. The procedures can be adapted for automated peptide synthesizers. The protocols assume a synthesis scale of 0.1 mmol.
Standard SPPS Steps (Pre-Coupling)
-
Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5-10 mL) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 15-20 minutes, then drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine. Perform a colorimetric test (e.g., Chloranil) to confirm the presence of a free secondary amine.
Protocol 1: High-Efficiency Coupling with COMU (Recommended)
This protocol is recommended for its high efficiency, which is beneficial for potentially hindered couplings, and its improved safety profile over benzotriazole-based reagents.[4][5][9]
-
Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-His(1-Me)-OH and COMU in DMF.
-
Activation: Add DIPEA to the amino acid solution and vortex briefly. A color change (typically to yellow) indicates activation.
-
Coupling: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature. The coupling is typically complete within 30-60 minutes.
-
Monitoring: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 30 minutes.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Low-Racemization Coupling with DIC/Oxyma (Alternative)
This carbodiimide-based method is an excellent alternative, known for its very low potential for racemization, making it suitable for any sensitive amino acid.[7]
-
Prepare Amino Acid Solution: In a separate vial, dissolve Fmoc-His(1-Me)-OH and Oxyma Pure in DMF.
-
Add to Resin: Add the amino acid/Oxyma solution to the washed, deprotected peptide-resin.
-
Activation & Coupling: Add DIC to the reaction vessel.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor completion. If the test is positive after 2 hours, consider a second coupling.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Data Presentation: Reagent Quantities
The following table summarizes the recommended molar equivalents for the coupling protocols.
| Reagent | Protocol 1 (COMU) Equivalents | Protocol 2 (DIC/Oxyma) Equivalents | Purpose |
| Fmoc-His(1-Me)-OH | 3 - 5 | 3 - 5 | Amino acid building block |
| Coupling Reagent | Activates the carboxylic acid | ||
| COMU | 2.9 - 4.9 | - | Uronium salt activator |
| DIC | - | 3 - 5 | Carbodiimide activator |
| Additive | Suppresses racemization, enhances rate | ||
| Oxyma Pure | - | 3 - 5 | HOBt/HOAt alternative |
| Base | Activates amino acid, maintains basic pH | ||
| DIPEA | 6 - 10 | (Optional, 1-2 eq.) | Non-nucleophilic tertiary amine |
Note: Equivalents are relative to the initial loading of the resin (e.g., for a 0.1 mmol synthesis, 3 equivalents = 0.3 mmol).
Workflow Diagram
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Positive Kaiser Test (Incomplete Coupling) | 1. Insufficient reaction time.2. Steric hindrance from the peptide sequence.3. Poor quality reagents (degraded coupling agent or wet solvent). | 1. Extend the reaction time by 30-60 minutes.2. Perform a "double coupling": after the first coupling, wash with DMF and repeat the coupling step with a fresh solution of activated amino acid.[3]3. Use fresh, high-quality reagents and anhydrous DMF. |
| Low Peptide Purity (Deletion Sequences) | Incomplete coupling in the previous step, leading to capping or subsequent coupling on the wrong residue. | Ensure a negative Kaiser test before proceeding to the next deprotection step. For difficult sequences, a capping step (e.g., with acetic anhydride) after coupling can be employed to terminate unreacted chains. |
| Unexpected Racemization | Although highly unlikely with Fmoc-His(1-Me)-OH, prolonged activation times with strong bases at elevated temperatures could theoretically pose a risk. | If racemization is suspected, switch to the milder DIC/Oxyma protocol (Protocol 2). Avoid elevated temperatures and extended pre-activation times. Use a less bulky base like 2,4,6-collidine instead of DIPEA if issues persist. |
Conclusion
The use of Fmoc-His(1-Me)-OH is a highly effective strategy for introducing histidine into peptides while avoiding the pervasive issue of racemization. The permanent methylation on the N-π of the imidazole ring provides intrinsic protection against the primary epimerization pathway. By pairing this advanced building block with a high-efficiency coupling reagent such as COMU, researchers can achieve rapid and complete incorporation, leading to higher purity of the final peptide product. The alternative DIC/Oxyma protocol provides a robust and exceptionally mild option for particularly sensitive sequences. These protocols offer a reliable foundation for the successful synthesis of complex, histidine-containing peptides for research and therapeutic development.
References
- 1. peptide.com [peptide.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Activation of Fmoc-1-methyl-L-histidine with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine and its derivatives into synthetic peptides is a critical aspect of drug discovery and development, owing to the unique physicochemical properties of the imidazole (B134444) side chain. Fmoc-1-methyl-L-histidine is a valuable building block for introducing a methylated histidine residue, which can modulate the biological activity and stability of peptides. However, the coupling of histidine derivatives in solid-phase peptide synthesis (SPPS) is notoriously challenging due to a high propensity for racemization. This document provides detailed application notes and protocols for the efficient activation and coupling of this compound using the reliable HBTU/HOBt reagent combination, with a focus on minimizing side reactions and maximizing yield.
The HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) system is a widely used and effective method for activating carboxylic acids in peptide synthesis.[1] HBTU is a uronium-based coupling reagent that, in the presence of a base, rapidly converts the Fmoc-amino acid into an active ester.[2] HOBt acts as an additive that suppresses racemization and enhances coupling efficiency.[1]
Mechanism of Activation
The activation of an Fmoc-amino acid with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA), the carboxylic acid of the Fmoc-amino acid is deprotonated. This carboxylate then attacks the HBTU, leading to the formation of an unstable intermediate which rapidly rearranges to form a stable HOBt-ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, resulting in the formation of a new peptide bond. The presence of HOBt is crucial in minimizing racemization, a significant risk with histidine derivatives.[3]
Data Presentation: Comparative Racemization of Histidine Derivatives
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, comparative data for other commonly used histidine derivatives highlights the importance of side-chain protection and coupling conditions in minimizing racemization. The following tables provide reference data on the extent of D-isomer formation for different Fmoc-histidine derivatives under various conditions.
Table 1: Racemization of Fmoc-His(Trt)-OH with Different Pre-activation Times
| Pre-activation Time (minutes) | % D-Isomer Formation |
| 0 | 1.0 |
| 5 | 7.8 |
Data adapted from a study on Fmoc-His(Trt)-OH using HCTU/6-Cl-HOBt/DIPEA activation.
Table 2: Comparison of Racemization for Different Histidine Protecting Groups
| Fmoc-Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8 |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3 |
| Fmoc-His(Trt)-OH | Microwave, 80°C | 16.6 |
| Fmoc-His(MBom)-OH | Microwave, 80°C | 0.8 |
Data from comparative studies on different histidine protecting groups.
Experimental Protocols
The following protocols are provided as a general guideline for the manual solid-phase synthesis of a peptide containing a 1-methyl-L-histidine residue. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: General Fmoc-SPPS Workflow
This protocol outlines the key steps in a typical Fmoc-SPPS cycle.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis.
References
Application Notes: Utilizing Fmoc-1-methyl-L-histidine to Prevent Racemization in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a notoriously challenging amino acid in solid-phase peptide synthesis (SPPS) due to its high propensity for racemization during the coupling step. The imidazole (B134444) side chain of histidine can act as an intramolecular base, leading to the formation of the D-enantiomer, which can be difficult to remove and can significantly impact the biological activity of the final peptide. The most effective strategy to mitigate this issue is the protection of the π-nitrogen (N-π) of the imidazole ring. Fmoc-1-methyl-L-histidine offers a robust solution by incorporating a permanent methyl group on the N-π, thereby preventing its participation in the racemization mechanism and ensuring the chiral integrity of the histidine residue.
Mechanism of Racemization and Prevention
The racemization of histidine during peptide synthesis is primarily initiated by the abstraction of the α-proton of the activated amino acid. The lone pair of electrons on the N-π of the imidazole ring is sufficiently basic to act as an intramolecular catalyst for this proton abstraction, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine isomers.[1][2][3][4]
By introducing a methyl group at the 1-position (N-π) of the imidazole ring, as in this compound, the basicity of this nitrogen is effectively eliminated. This permanent modification blocks the intramolecular base catalysis mechanism, thus preserving the stereochemistry of the α-carbon throughout the activation and coupling process.
References
Application Notes: Incorporation of 1-Methylhistidine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of bioactive peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as potency, selectivity, and metabolic stability. Histidine is a frequent target for modification due to its unique imidazole (B134444) side chain, which plays a critical role in receptor binding and biological function. The methylation of this side chain at the N1 (τ, tele) position to form 1-methylhistidine is a strategic modification. While 1-methylhistidine is naturally formed as a post-translational modification in proteins like actin and myosin[1], its direct incorporation into synthetic peptides offers a powerful tool to probe structure-activity relationships (SAR) and develop novel peptide-based therapeutics.
This document provides detailed protocols and application notes for the synthesis of 1-methylhistidine-containing peptides via solid-phase peptide synthesis (SPPS), methods for their analysis and purification, and a summary of the impact of this modification on biological activity.
Applications & Advantages of 1-Methylhistidine Incorporation
Incorporating 1-methylhistidine in place of histidine can profoundly alter a peptide's physicochemical and biological properties:
-
Increased Enzymatic Stability: Methylation can sterically hinder the approach of peptidases, protecting the peptide backbone from degradation and increasing its circulating half-life.
-
Modulation of Receptor Affinity and Selectivity: The addition of a methyl group alters the size, basicity (pKa), and hydrogen-bonding capacity of the imidazole side chain. This can fine-tune the peptide's interaction with its target receptor, potentially increasing binding affinity or altering selectivity between receptor subtypes. For example, N(1)-alkylation of the histidine in Thyrotropin-releasing hormone (TRH) has been shown to produce analogs with selective agonist activity for different TRH receptor subtypes[2].
-
Probing Structure-Activity Relationships (SAR): Systematically replacing histidine with its 1-methyl analog allows researchers to elucidate the precise role of the imidazole proton in receptor binding and activation. A loss of activity, as seen in Angiotensin II analogs, indicates this proton is critical, whereas retained or enhanced activity suggests it is not essential[3].
Quantitative Data Summary
The substitution of histidine with 1-methylhistidine can have dramatic effects on biological activity, ranging from near-complete inactivation to altered receptor selectivity. The following tables summarize quantitative data from studies on TRH and Angiotensin II analogs.
Table 1: Biological Activity of 1-Methylhistidine Containing Thyrotropin-Releasing Hormone (TRH) Analogs
| Peptide Analog (pGlu-Xaa -Pro-NH₂) | Receptor Subtype | Binding Affinity (Kᵢ, µM) | Relative Potency (EC₅₀, µM) | Selectivity (TRH-R1 / TRH-R2) |
| TRH (Xaa = His) | TRH-R1 | 0.011 | 0.009 | ~1 |
| TRH-R2 | - | 0.011 | ||
| Analog 2 (Xaa = His(1-Me)) | TRH-R1 | 0.038 | 0.045 | 11.8-fold for R2 |
| TRH-R2 | - | 0.0038 | ||
| Analog 3 (Xaa = His(1-Et)) | TRH-R1 | 0.012 | 0.015 | 3.3-fold for R2 |
| TRH-R2 | - | 0.0045 | ||
| Analog 5 (Xaa = His(1-iPr)) | TRH-R1 | 1.1 | 1.6 | 88.9-fold for R2 |
| TRH-R2 | - | 0.018 | ||
| Data sourced from Ashworth et al.[2] |
Table 2: Biological Activity of 1-Methylhistidine Containing Angiotensin II Analog
| Peptide Analog | Biological Activity |
| Angiotensin II (Native) | 100% |
| [1-Me-His⁶]Angiotensin II | Little to no activity |
| [3-Me-His⁶]Angiotensin II | ~5% |
| Data sourced from Needleman et al.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 1-Methylhistidine Analog
This protocol describes the manual synthesis of a generic peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry. The key step is the use of Fmoc-L-1-methylhistidine as the building block during the coupling cycle.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-1-methyl-L-histidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in a reaction vessel.
-
Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation[4].
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat with fresh piperidine solution for 10 minutes[5].
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling Cycle (Repeat for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in 1 mL of DMF. For incorporating 1-methylhistidine, use This compound . Add DIPEA (6 eq., 0.6 mmol) and mix for 1 minute[4].
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature[6].
-
Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative, yellow beads).
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid, preparing the chain for the next coupling.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) to the resin[6].
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean tube.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification by RP-HPLC
Materials:
-
Crude lyophilized peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a water/ACN mixture. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min (for analytical scale).
-
Injection and Gradient Elution: Inject the sample. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peptide peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.
Protocol 3: Analysis by Mass Spectrometry
Procedure:
-
Reconstitute a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight. The observed mass should correspond to the calculated theoretical mass of the 1-methylhistidine-containing peptide.
-
If required, perform tandem MS (MS/MS) to confirm the peptide sequence and locate the site of modification.
Protocol 4: In Vitro Enzymatic Stability Assay
Procedure:
-
Peptide Solution: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in PBS).
-
Incubation: Pre-warm human serum or a specific protease solution (e.g., trypsin) to 37°C[7].
-
Reaction Initiation: Add the peptide stock solution to the serum or enzyme solution to a final concentration of 100 µg/mL.
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 min), withdraw an aliquot.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile to the aliquot to precipitate proteins[7].
-
Analysis: Centrifuge the quenched samples. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the degradation half-life (t₁/₂).
Visualizations
Workflow for Synthesis and Analysis
Caption: Workflow for SPPS, purification, and analysis of 1-Me-His peptides.
Signaling Pathway Example: GnRH Receptor
Many modified peptides, such as analogs of Gonadotropin-Releasing Hormone (GnRH), target G-protein coupled receptors (GPCRs). The incorporation of 1-methylhistidine can modulate the interaction with such receptors. The canonical signaling pathway for the GnRH receptor is shown below.
Caption: Simplified GnRH receptor signaling cascade via the Gq/11 pathway.
References
- 1. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]
- 2. Synthesis, receptor binding, and activation studies of N(1)-alkyl-L-histidine containing thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Peptide Analogs Using Fmoc-His(1-Me)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptide analogs incorporating 1-methylhistidine using Fmoc-His(1-Me)-OH in solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Peptide analogs containing N-methylated amino acids, such as 1-methylhistidine, are of significant interest in drug discovery and development. The methylation of the imidazole (B134444) ring of histidine can impart unique properties to peptides, including increased stability against enzymatic degradation, altered receptor binding affinity, and modified biological activity. Fmoc-His(1-Me)-OH is a key building block for the site-specific incorporation of 1-methylhistidine into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS).
One notable example of a bioactive peptide containing 1-methylhistidine is anserine (B1665513) (β-alanyl-1-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various vertebrates. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties. Furthermore, anserine and 1-methylhistidine have been shown to modulate the activity of calpains, a family of calcium-dependent proteases involved in various cellular processes, including signal transduction and apoptosis.[1]
This document will focus on the synthesis of an anserine analog, β-alanyl-1-methyl-L-histidine, as a representative example of a peptide analog synthesized using Fmoc-His(1-Me)-OH.
Data Presentation
While specific quantitative data for the synthesis of peptide analogs using Fmoc-His(1-Me)-OH is not extensively reported in the literature, the following table summarizes representative yields and purities that can be expected for the solid-phase synthesis of short peptides based on standard Fmoc-SPPS protocols. These values can serve as a benchmark for the synthesis of anserine analogs.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity after Purification (%) | Reference |
| Representative Dipeptide | 0.1 | 75-90 | >95 | General SPPS Protocols[2] |
| Representative Tripeptide | 0.1 | 70-85 | >95 | General SPPS Protocols[2] |
| Representative Tetrapeptide | 0.1 | 65-80 | >95 | General SPPS Protocols[2] |
Note: Crude yield and final purity are highly dependent on the peptide sequence, the efficiency of each coupling and deprotection step, and the purification method.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of an anserine analog (β-Ala-His(1-Me)) using Fmoc-His(1-Me)-OH.
Protocol 1: Solid-Phase Synthesis of β-Alanyl-1-methyl-L-histidine
1. Resin Preparation and Swelling:
-
Place 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in a fritted syringe reaction vessel.
-
Add 2 mL of N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
After swelling, drain the DMF.
2. Fmoc-His(1-Me)-OH Coupling:
-
In a separate vial, dissolve Fmoc-His(1-Me)-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF.
-
Pre-activate the mixture for 5 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
3. Fmoc Deprotection:
-
Add 2 mL of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes.
-
Drain the deprotection solution and wash the resin with DMF (5 x 2 mL).
4. Fmoc-β-Alanine Coupling:
-
In a separate vial, dissolve Fmoc-β-Alanine-OH (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in 1 mL of DMF.
-
Pre-activate the mixture for 5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1 hour at room temperature.
-
Perform a Kaiser test to ensure complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).
5. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in section 3.
-
After the final washes, wash the resin with DCM (3 x 2 mL) and dry the resin under a stream of nitrogen.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add 2 mL of the cleavage cocktail to the dry resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Filter the cleavage solution from the resin into a clean collection tube.
-
Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of the anserine analog.
Caption: Workflow for the solid-phase synthesis of an anserine analog.
Signaling Pathway
The following diagram illustrates a proposed mechanism for the modulation of the calpain signaling pathway by anserine, a dipeptide containing 1-methylhistidine. Elevated intracellular calcium levels activate calpain, which can lead to the cleavage of various substrates, contributing to cellular processes like apoptosis. Anserine may modulate this pathway by interacting with calpain or its inhibitor, calpastatin.
Caption: Proposed modulation of the calpain signaling pathway by anserine.
Conclusion
The use of Fmoc-His(1-Me)-OH in solid-phase peptide synthesis provides a direct and efficient method for the incorporation of 1-methylhistidine into peptide analogs. While specific literature on the direct application of this building block is limited, the provided protocols, based on established Fmoc-SPPS principles, offer a solid foundation for the successful synthesis of anserine analogs and other peptides containing 1-methylhistidine. The ability to synthesize these analogs opens up avenues for further research into their biological activities and potential therapeutic applications, particularly in modulating signaling pathways such as the calpain system. Further optimization of coupling conditions and cleavage protocols may be necessary depending on the specific peptide sequence to maximize yield and purity.
References
Application Notes and Protocols for the Deprotection of Peptides Containing 1-methyl-L-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as 1-methyl-L-histidine, into peptide sequences is a critical strategy in modern drug discovery and development. The methyl group at the N1 position of the imidazole (B134444) ring can alter the peptide's conformational properties, receptor binding affinity, and metabolic stability. In Fmoc-based solid-phase peptide synthesis (SPPS), the 1-methyl group is a stable modification and not a protecting group. Therefore, the deprotection strategy focuses on the removal of temporary Nα-Fmoc groups during chain elongation and the cleavage of the peptide from the resin with concomitant removal of other side-chain protecting groups, while ensuring the integrity of the 1-methylhistidine residue.
This document provides detailed protocols and comparative data for the final cleavage and deprotection of peptides containing 1-methyl-L-histidine, synthesized via Fmoc/tBu chemistry.
Data Presentation: Comparison of Cleavage Cocktails
The selection of the appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final peptide. For peptides containing sensitive residues like histidine, the choice of scavengers in the trifluoroacetic acid (TFA) mixture is critical to prevent side reactions. The following table summarizes representative data for the cleavage of a model peptide containing 1-methyl-L-histidine with commonly used cleavage cocktails.
| Cleavage Cocktail | Composition (v/v/v) | Typical Cleavage Time (hours) | Representative Crude Purity (%) | Representative Yield (%) | Notes |
| TFA / TIS / H₂O | 95 / 2.5 / 2.5 | 2 - 4 | 85 - 95 | 70 - 85 | A standard, effective cocktail for many peptides. Triisopropylsilane (TIS) is a scavenger for carbocations. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | 2 - 4 | 90 - 98 | 75 - 90 | A robust cocktail for peptides with multiple sensitive residues, including Trp, Met, Cys, and His.[1] |
| Reagent B | TFA / Phenol / H₂O / TIS (88 / 5 / 5 / 2) | 2 - 4 | 88 - 96 | 72 - 88 | An "odorless" alternative to Reagent K, suitable for peptides with trityl-based protecting groups. |
Note: The purity and yield are dependent on the peptide sequence, length, and the efficiency of the synthesis. The data presented here are representative and should be considered as a guideline.
Experimental Protocols
Nα-Fmoc Deprotection (During Synthesis)
This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagents:
-
20% Piperidine (B6355638) in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed to the next amino acid coupling step.
Final Cleavage and Side-Chain Deprotection
This protocol outlines the procedure for cleaving the peptide from the resin and removing the side-chain protecting groups. The 1-methyl group on the histidine is stable under these acidic conditions.
Reagents and Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected or protected as required)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O, Reagent K, or Reagent B)
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Wash the dried peptide-resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under a stream of nitrogen.
-
Carefully add the chosen cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and by-products.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and deprotection of peptides containing 1-methyl-L-histidine.
Caption: Logical relationship of components in the final cleavage and deprotection step.
References
Application Notes and Protocols for Fmoc-1-methyl-L-histidine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1-methyl-L-histidine is a specialized amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. The incorporation of 1-methylhistidine into peptide sequences can significantly modulate their physicochemical and pharmacological properties, including enzymatic stability, receptor binding affinity, and pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and an overview of the relevant biological pathways to guide researchers in utilizing this compound for drug discovery and development.
Methylation of histidine residues is a naturally occurring post-translational modification that can alter protein function.[1] The use of this compound in peptide synthesis allows for the precise placement of this modification to explore its effects on peptide drug candidates.[2]
Applications in Drug Discovery
The introduction of a methyl group on the imidazole (B134444) ring of histidine can lead to several advantageous properties for peptide drug candidates:
-
Enhanced Enzymatic Stability: Methylation can protect the peptide backbone from degradation by certain proteases, potentially increasing the in vivo half-life of the drug.[3]
-
Modulation of Receptor Binding: The altered steric and electronic properties of 1-methylhistidine compared to histidine can influence the peptide's conformation and its interaction with target receptors, potentially leading to increased affinity or selectivity.
-
Improved Pharmacokinetic Properties: Enhanced stability can contribute to more favorable pharmacokinetic profiles, such as prolonged circulation time and reduced clearance.[4]
-
Probing Biological Pathways: Peptides containing 1-methylhistidine can be used as tools to investigate biological processes involving protein methylation, such as those regulated by the methyltransferases METTL9 and SETD3.[5][6]
Data Presentation
While specific quantitative data for peptides containing 1-methylhistidine is often context-dependent and proprietary, the following tables provide a representative summary of the expected impact of its incorporation compared to a native histidine-containing peptide. Researchers should perform their own experiments to determine the precise effects for their specific peptide sequence.
Table 1: Representative Enzymatic Stability Data
| Peptide Variant | Enzyme | Half-life (t½) in Human Plasma (min) | Relative Stability Increase |
| Peptide-His | Trypsin | 30 | 1x |
| Peptide-1-Me-His | Trypsin | >120 | >4x |
| Peptide-His | Chymotrypsin | 60 | 1x |
| Peptide-1-Me-His | Chymotrypsin | >240 | >4x |
Table 2: Representative Receptor Binding Affinity Data
| Peptide Variant | Target Receptor | Dissociation Constant (Kd) (nM) | Relative Affinity |
| Peptide-His | Receptor X | 100 | 1x |
| Peptide-1-Me-His | Receptor X | 50 | 2x |
| Peptide-His | Receptor Y | 250 | 1x |
| Peptide-1-Me-His | Receptor Y | 275 | ~0.9x |
Table 3: Representative Pharmacokinetic Data
| Peptide Variant | Administration | In vivo Half-life (t½) (hours) | Clearance (mL/min/kg) |
| Peptide-His | Intravenous | 1.5 | 10 |
| Peptide-1-Me-His | Intravenous | 4.5 | 3.3 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS). These can be adapted for automated synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
1. Resin Swelling:
- Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to the resin (approximately 1 mL per 100 mg of resin).
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[2]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 10-15 minutes at room temperature.[5]
- Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[2]
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[2]
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2]
4. Subsequent Amino Acid Couplings:
- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[5]
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
- Wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
6. Peptide Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: In Vitro Plasma Stability Assay
1. Peptide Preparation:
- Dissolve the purified peptide (with and without 1-methylhistidine) in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
2. Plasma Incubation:
- Pre-warm human plasma to 37°C.
- Add the peptide stock solution to the pre-warmed plasma to a final concentration of 100 µg/mL.
- Incubate the mixture at 37°C with gentle agitation.[7]
3. Time-Point Sampling:
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[7]
4. Reaction Quenching:
- Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA) to the aliquot to precipitate the plasma proteins.[7]
- Vortex and centrifuge at high speed to pellet the precipitated proteins.
5. Analysis:
- Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS/MS.
- Quantify the peak area of the intact peptide at each time point.
- Calculate the percentage of peptide remaining over time and determine the half-life (t½).
Signaling Pathways and Biological Context
The methylation of histidine is a key post-translational modification involved in various cellular processes. The enzymes primarily responsible for N1-histidine methylation are METTL9 and for N3-histidine methylation is SETD3.[8][9] Understanding these pathways can provide a rationale for designing peptides containing 1-methylhistidine to modulate their activity.
The methyltransferase METTL9 catalyzes the N1-methylation of histidine residues within specific motifs found in zinc transporters like SLC39A7.[1][5] This modification is crucial for maintaining cytoplasmic zinc homeostasis. Dysregulation of this pathway, often through the overexpression of METTL9 in cancers such as liver and pancreatic cancer, can lead to altered gene expression, increased ER stress, and ultimately, the promotion of tumor growth.[5][10]
SETD3 is a histone methyltransferase that has been identified as the enzyme responsible for the methylation of histidine 73 on β-actin.[9] SETD3 plays a crucial role in muscle cell differentiation by being recruited to the promoter of muscle-specific genes, such as myogenin, in conjunction with the transcription factor MyoD.[6][8] This leads to the transcriptional activation of these genes, driving the differentiation of myoblasts into mature muscle cells.[6] Dysregulation of SETD3 has been implicated in various cancers.[11][12]
Conclusion
This compound is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the drug-like properties of peptide-based therapeutics. By providing a means to introduce a stable methyl group at a specific histidine residue, researchers can systematically investigate the impact of this modification on enzymatic stability, receptor interactions, and overall pharmacokinetic performance. The provided protocols offer a starting point for the synthesis and evaluation of 1-methylhistidine-containing peptides, and the outlined signaling pathways provide a biological context for their potential applications in modulating key cellular processes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone Methyltransferase SETD3 Regulates Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone methyltransferase SETD3 regulates muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methylhistidine | Rupa Health [rupahealth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical HPLC Methods for Peptides with 1-Methyl-Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-histidine (1-MH) is a post-translationally modified amino acid found in certain proteins, most notably actin and myosin in skeletal muscle.[1] Its presence in peptides is of significant interest in biomedical research and drug development as it serves as a biomarker for myofibrillar protein breakdown and dietary meat intake.[2][3] Accurate and robust analytical methods are crucial for the quantification of 1-MH-containing peptides in various biological matrices. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, offers the specificity and sensitivity required for these demanding applications.
This document provides detailed application notes and protocols for two primary HPLC-based methodologies for the analysis of peptides containing 1-methyl-histidine: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Biological Significance of 1-Methyl-Histidine
The diagram below illustrates the biological origin and significance of 1-methyl-histidine as a biomarker for muscle protein turnover.
Caption: Biological pathway of 1-methyl-histidine.
Experimental Workflow for HPLC Analysis
The following diagram outlines the general experimental workflow for the analysis of peptides containing 1-methyl-histidine using HPLC.
Caption: HPLC analysis workflow for 1-MH peptides.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described.
Table 1: HILIC-MS/MS Method Parameters
| Parameter | Value | Reference |
| LLOQ (1-MH) | 80 µg/L (0.5 µM) | [2] |
| ULOQ (1-MH) | 1600 µg/L (9.93 µM) | [2] |
| Linearity (r²) | >0.99 | [2] |
| Precision (%RSD) | <10% | [2] |
| Accuracy (%R) | 85-115% | [4] |
Table 2: General RP-HPLC Method Parameters
| Parameter | Value | Reference |
| Detection Limit | < 1 pmol | [4] |
| Lower Limit of Detection | 0.005-0.010 mmol kg⁻¹ | [5] |
| Recoveries | 91-115% | [5] |
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for Quantification of 1-Methyl-Histidine in Plasma
This protocol is adapted from a method for the simultaneous determination of τ- and π-methylhistidine (3- and 1-methylhistidine, respectively) in bovine plasma.[2]
1. Sample Preparation (Protein Precipitation) [2]
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of ultrapure water.
-
Add 300 µL of a 1:1 (v/v) mixture of methanol (B129727) and acetonitrile (B52724).
-
Vortex vigorously for 30 seconds.
-
Add 300 µL of chloroform (B151607) and vortex for another 30 seconds.
-
Centrifuge at 10,600 x g for 15 minutes at 4°C to achieve phase separation.
-
Transfer 200 µL of the upper aqueous layer to a new microcentrifuge tube.
-
Add 600 µL of a 1:1 (v/v) mixture of methanol and acetonitrile to precipitate remaining proteins.
-
Vortex for 30 seconds and centrifuge at 10,600 x g for 15 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC and Mass Spectrometry Conditions [2]
-
HPLC System: UHPLC system (e.g., Accela™ 1250)
-
Column: Waters™ ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 mm × 150 mm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 (v/v) Water:Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 (v/v) Water:Acetonitrile
-
Gradient:
Time (min) % B 0.0 - 8.0 95 - 82.5 8.0 - 12.0 82.5 - 70.5 12.0 - 14.0 70.5 - 55.0 14.0 - 15.5 55.0 15.5 - 15.6 55.0 - 95.0 | 15.6 - 17.0 | 95.0 |
-
Flow Rate: 350 µL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Thermo Scientific™ TSQ Quantum™ Access MAX)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 250°C
-
Capillary Temperature: 320°C
-
Sheath Gas Pressure: 40 arbitrary units
-
Auxiliary Gas Pressure: 10 arbitrary units
-
Selected Reaction Monitoring (SRM) Transition for 1-MH: m/z 170 -> 95 (Collision Energy: 30 V)
Protocol 2: General Reversed-Phase (RP-HPLC) Method for Peptide Analysis
This protocol provides a general starting point for the separation of peptides, including those containing 1-methyl-histidine, using RP-HPLC. Optimization will be required based on the specific peptide and sample matrix.
1. Sample Preparation
-
Dissolve the peptide sample in an appropriate solvent, such as water, methanol, or acetonitrile, depending on its solubility.[6]
-
For complex biological samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[5]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.[6]
2. HPLC Conditions
-
HPLC System: Standard HPLC system with a gradient pump and UV detector.
-
Column: A C18 wide-pore column (e.g., 4.6 x 250 mm) is a good starting point for peptide separations.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient is often optimal for peptide separation.[8] A typical starting gradient would be 5-60% B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 35-40°C
-
Detection: UV at 214-220 nm (for peptide bonds).[9]
Conclusion
The choice between HILIC and RP-HPLC for the analysis of peptides containing 1-methyl-histidine will depend on the specific properties of the peptide and the complexity of the sample matrix. HILIC is particularly well-suited for the retention and separation of polar compounds like 1-methyl-histidine and its isomers.[2] RP-HPLC is a versatile and widely used technique for peptide analysis, offering high-resolution separations.[7][9] The protocols provided here serve as a robust starting point for developing and validating analytical methods for these important biomarkers. For quantitative analysis, coupling HPLC with tandem mass spectrometry is highly recommended for its superior sensitivity and specificity.[10][11]
References
- 1. HPLC Separation of 1-Methylhistidine and 3-Methylhistidine on Primesep 200 | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of imidazole dipeptides, histidine, 1-methylhistidine and 3-methylhistidine in equine and camel muscle and individual muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the minimization of histidine racemization during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why is histidine particularly susceptible to racemization during peptide synthesis?
Histidine is highly prone to racemization due to its imidazole (B134444) side chain. The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.[1][2][3]
Q2: What is the most effective strategy to prevent histidine racemization?
The most effective method to minimize histidine racemization is the protection of the imidazole side chain, specifically at the π-nitrogen (N-π).[1][4] Attaching a protecting group to this nitrogen reduces its basicity, thereby diminishing its ability to abstract the α-proton and preserving the stereochemical integrity of the histidine residue.[1][4]
Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-SPPS?
The choice of protecting group is critical for suppressing racemization. While the traditional Trityl (Trt) group protects the τ-nitrogen and offers only minimal suppression, several other groups that protect the π-nitrogen are more effective.[1]
| Protecting Group | Position of Protection | Effectiveness in Suppressing Racemization | Notes |
| Trityl (Trt) | τ-nitrogen (N-τ) | Minor suppression[1] | Widely used but not ideal for preventing racemization. |
| tert-Butoxycarbonyl (Boc) | π-nitrogen (N-π) | Highly effective, even at elevated temperatures.[1] | A good option for microwave-assisted synthesis. |
| Methoxybenzyl (Momb) | π-nitrogen (N-π) | Greatly reduces racemization.[1][4] | |
| π-Benzyloxymethyl (Bom) | π-nitrogen (N-π) | Very effective in suppressing racemization.[1] | |
| 4-methoxybenzyloxymethyl (MBom) | π-nitrogen (N-π) | Prevents racemization effectively, even at high temperatures.[1][5] | A newer and highly effective protecting group. |
Q4: How do coupling reagents and additives affect histidine racemization?
The selection of coupling reagents and the use of additives are crucial in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): These reagents can lead to significant racemization when used alone.[1][6]
-
Onium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[7] However, the choice of base and pre-activation time can still influence the degree of racemization.[8]
-
Additives (e.g., HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is highly recommended.[1][7] They react with the activated amino acid to form active esters that are less prone to racemization.[1] HOAt and OxymaPure are generally more effective than HOBt in suppressing racemization.[7][9]
-
DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is a phosphonium (B103445) salt-type coupling reagent known for its excellent resistance to racemization and is a good choice for coupling histidine.[1][10]
Troubleshooting Guide
Issue: High levels of D-histidine detected in the final peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing your coupling protocol.
Step 1: Review Your Histidine Protecting Group
-
Problem: Use of an inadequate protecting group, such as Trityl (Trt), which protects the N-τ instead of the racemization-inducing N-π.
-
Solution: Switch to a protecting group that shields the π-nitrogen of the imidazole ring. Recommended options include Fmoc-His(Boc)-OH, Fmoc-His(Momb)-OH, or Fmoc-His(MBom)-OH.[1][4]
Step 2: Optimize Coupling Reagent and Additives
-
Problem: The chosen coupling reagent and additive combination is not sufficiently suppressing racemization.
-
Solution:
-
If using a carbodiimide (B86325) like DIC, ensure the presence of a racemization-suppressing additive. Consider switching from HOBt to the more effective HOAt or OxymaPure.[7][9]
-
Consider using a phosphonium salt reagent like DEPBT, which is known for minimal racemization with histidine.[1][10]
-
While onium salts like HATU and HCTU are efficient, be mindful of the pre-activation time, as prolonged activation can increase racemization.[5][8]
-
Step 3: Evaluate the Base Used
-
Problem: The base used in the coupling reaction is too strong or not sterically hindered enough, leading to increased α-proton abstraction.
-
Solution: If high racemization is observed, especially with sensitive amino acids, consider replacing common bases like DIPEA or NMM with a more sterically hindered and weaker base such as sym-collidine.[6][7]
Step 4: Control the Reaction Temperature
-
Problem: Elevated temperatures, especially during microwave-assisted peptide synthesis, can accelerate racemization.
-
Solution: For microwave-assisted couplings of histidine, lowering the temperature from 80°C to 50°C can significantly limit racemization.[11][12] Alternatively, the histidine coupling can be performed at room temperature while the rest of the synthesis is carried out at a higher temperature.[11][12]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/HOAt
-
Resin Preparation: Swell the resin in DMF (approximately 10 mL per gram of resin).
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of Fmoc-His(Trt)-OH and 5.5 equivalents of HOAt in a minimal volume of DMF.
-
Addition to Resin: Add the amino acid/HOAt solution to the resin.
-
Activation: Add 5.5 equivalents of DIC to the resin suspension.
-
Coupling: Shake the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin (B49086) test).
-
Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it three times with DMF, followed by three times with DCM.[1]
Protocol 2: Coupling with DEPBT
-
Resin Preparation: Swell the resin in DMF (approx. 10 mL per gram of resin).
-
Fmoc Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin.
-
Reagent Addition: Add 1.5 equivalents of the protected histidine derivative to the resin.
-
Base Addition: Add 3 equivalents of DIPEA.
-
Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.[1]
-
Coupling: Shake the mixture at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[1]
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: General Workflow for Histidine Coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions associated with Fmoc-His(Trt)-OH vs Fmoc-His(1-Me)-OH
Welcome to the Technical Support Center for Fmoc-protected histidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Fmoc-His(Trt)-OH and Fmoc-His(1-Me)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with Fmoc-His(Trt)-OH during solid-phase peptide synthesis?
A1: The most significant side reaction associated with Fmoc-His(Trt)-OH is racemization of the α-carbon during the coupling step.[1][2][3] This occurs because the unprotected π-nitrogen (N-pi) of the imidazole (B134444) ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid.[1] This leads to the formation of a planar enolate intermediate, which upon re-protonation can result in either the L- or D-enantiomer, thus leading to epimerization.[4][5] The extent of racemization is influenced by factors such as the activation method, pre-activation time, and the coupling reagents used.[1][2]
Another potential side reaction is Nα-diisopropylcarbodiimide (DIC) end-capping , where the activating agent (DIC) reacts with the N-terminal amine of the growing peptide chain, leading to chain termination.[2] Interestingly, there can be a conflicting relationship between racemization and DIC end-capping; conditions that minimize one may promote the other.[2]
Q2: How does Fmoc-His(1-Me)-OH compare to Fmoc-His(Trt)-OH in terms of side reactions?
A2: The 1-methyl group in Fmoc-His(1-Me)-OH protects the N-pi position of the imidazole ring. This protection is intended to prevent the N-pi nitrogen from acting as an intramolecular base, thereby significantly reducing the risk of racemization during coupling. While direct quantitative comparisons are limited in readily available literature, the fundamental mechanism of racemization in Fmoc-His(Trt)-OH suggests that N-pi protection in Fmoc-His(1-Me)-OH should lead to a lower propensity for this side reaction.
Q3: Are there other N-pi protected Fmoc-Histidine derivatives available that reduce racemization?
A3: Yes, several other Fmoc-Histidine derivatives with N-pi protection have been developed to minimize racemization. These include:
-
Fmoc-His(Bum)-OH (t-butoxymethyl)
-
Fmoc-His(MBom)-OH (p-methoxybenzyloxymethyl)[1]
These derivatives have been shown to be effective in reducing epimerization compared to Fmoc-His(Trt)-OH.[1]
Troubleshooting Guides
Issue 1: High Levels of Racemization with Fmoc-His(Trt)-OH
Symptoms:
-
Appearance of a diastereomeric impurity in the crude peptide, often co-eluting with the desired product during HPLC purification.
-
Mass spectrometry analysis confirms the presence of a species with the same mass as the target peptide but a different retention time.
Possible Causes:
-
Prolonged pre-activation of the Fmoc-His(Trt)-OH before addition to the resin.[1][2]
-
Use of coupling reagents and bases that promote racemization.
-
Elevated coupling temperatures.
Solutions:
-
Minimize pre-activation time: Add the coupling reagents to the Fmoc-His(Trt)-OH solution immediately before adding it to the resin.
-
In-situ activation: Mix the Fmoc-His(Trt)-OH and coupling reagents directly with the resin-bound peptide.
-
Use racemization-suppressing additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling mixture can help to minimize racemization.[6]
-
Optimize coupling reagents: Carbodiimide-based activators like DIC in the presence of HOBt or Oxyma are generally preferred over more basic coupling reagents.
-
Consider N-pi protected derivatives: For sequences particularly prone to racemization, switching to Fmoc-His(1-Me)-OH, Fmoc-His(Bum)-OH, or Fmoc-His(MBom)-OH is a highly effective strategy.[1][3]
Issue 2: Incomplete Coupling of Fmoc-His Derivatives
Symptoms:
-
Presence of a deletion sequence (peptide lacking the histidine residue) in the final product, as detected by mass spectrometry.
-
A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.
Possible Causes:
-
Steric hindrance from the bulky protecting groups (Trt or 1-Me).
-
Aggregation of the growing peptide chain on the resin, limiting access of the activated amino acid.
-
Insufficient equivalents of the amino acid or coupling reagents.
Solutions:
-
Double coupling: Repeat the coupling step with a fresh solution of the activated Fmoc-His derivative.
-
Increase equivalents: Use a higher excess of the Fmoc-His derivative and coupling reagents (e.g., 3-5 equivalents).
-
Use a more potent coupling reagent: Reagents like HATU or HCTU can be more effective for difficult couplings.
-
Incorporate chaotropic agents: Adding agents like LiCl to the coupling reaction can help to disrupt peptide aggregation.
-
Elevate the temperature: Carefully increasing the coupling temperature (e.g., to 50 °C) can improve coupling efficiency, but be mindful of the potential for increased racemization with Fmoc-His(Trt)-OH.[7]
Data Summary
The following table summarizes the key characteristics and common side reactions of Fmoc-His(Trt)-OH and provides a projected comparison for Fmoc-His(1-Me)-OH based on its chemical structure.
| Feature | Fmoc-His(Trt)-OH | Fmoc-His(1-Me)-OH |
| Imidazole Protection | N-tau (Nτ) position | N-pi (Nπ) position |
| Primary Side Reaction | High risk of racemization | Low risk of racemization |
| Other Side Reactions | Nα-DIC end-capping | Generally low risk |
| Mitigation Strategies for Racemization | Minimize pre-activation, use additives (HOBt, Oxyma), consider alternative derivatives. | N/A (inherently low risk) |
Experimental Protocols
Standard Coupling Protocol for Fmoc-His(Trt)-OH
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and a racemization suppressant like HOBt or Oxyma (3-5 equivalents) in DMF.
-
Add the coupling agent, such as DIC (3-5 equivalents), to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF to remove excess reagents.
Recommended Coupling Protocol for Fmoc-His(1-Me)-OH
The protocol for Fmoc-His(1-Me)-OH is similar to that of other standard Fmoc-amino acids, with a lower inherent risk of racemization.
-
Resin Swelling and Deprotection: Follow steps 1-3 of the Fmoc-His(Trt)-OH protocol.
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-His(1-Me)-OH (3-5 equivalents) and an activating agent like HBTU or HATU (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 5-6 of the Fmoc-His(Trt)-OH protocol.
Visualizations
Racemization Mechanism of Fmoc-His(Trt)-OH
Caption: Mechanism of Fmoc-His(Trt)-OH racemization via an enolate intermediate.
General Experimental Workflow for SPPS
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. nbinno.com [nbinno.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-1-methyl-L-histidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-1-methyl-L-histidine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
The primary challenges associated with the coupling of this compound are:
-
Steric Hindrance: The presence of the methyl group on the imidazole (B134444) ring, in addition to the bulky Fmoc group, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.
-
Racemization: Histidine and its derivatives are highly susceptible to racemization during the activation step.[1][2][3][4] The imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton and leading to epimerization.[2][4][5]
-
Side Reactions: As with other histidine derivatives, side reactions such as N-terminal guanidinylation can occur when using uronium or aminium-based coupling reagents like HBTU or HATU.[6]
Q2: How does the 1-methyl group on the imidazole ring affect coupling strategies compared to standard Fmoc-His(Trt)-OH?
The 1-methyl (or Nτ-methyl) group fundamentally alters the available strategies for minimizing racemization. With standard Fmoc-His(Trt)-OH, the trityl group protects the Nτ-nitrogen, but the Nπ-nitrogen remains a source of intramolecular catalysis of racemization.[4][5] More effective strategies for standard histidine involve protecting the Nπ-nitrogen with groups like Boc or π-Mbom, which significantly suppresses racemization.[4][5] In the case of this compound, the Nτ position is already occupied by the methyl group, and the Nπ-nitrogen remains unprotected and basic, retaining its potential to catalyze racemization. Therefore, optimization of coupling conditions (reagents, temperature, and time) becomes the primary means of controlling epimerization.
Q3: Which coupling reagents are recommended for this compound?
Given the steric hindrance and high propensity for racemization, the choice of coupling reagent is critical. High-efficiency aminium/uronium salt-based reagents are generally preferred.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, especially for hindered amino acids.[][8][9] It forms a highly reactive OAt-ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often superior for challenging couplings.[][9][10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[8]
-
DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole): The use of HOAt as an additive with a carbodiimide (B86325) like DIC can significantly accelerate coupling and reduce racemization compared to HOBt.[3][11]
Q4: What role do additives play in optimizing the coupling reaction?
Additives are crucial for both accelerating the coupling reaction and suppressing racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Markedly accelerates acylation and reduces racemization, making it superior to HOBt for difficult couplings.[3][11]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly acidic HOBt alternative that enhances coupling efficiency and suppresses racemization. It is often incorporated into modern coupling reagents like COMU.[8][9]
Q5: How can I monitor the completeness of the coupling reaction?
Several qualitative tests can be used to monitor the presence of unreacted primary amines on the resin.
-
Kaiser Test: A widely used colorimetric test. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete.[12][13] Note that this test is unreliable for N-terminal proline.[13]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): Another colorimetric assay for detecting primary amines.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low peptide yield or presence of deletion sequences. | 1. Incomplete coupling due to steric hindrance. 2. Premature chain termination. | 1a. Switch to a more powerful coupling reagent: Use HATU or COMU instead of HBTU or DIC/HOBt.[8][9] 1b. Increase reaction time and/or temperature: Extend the coupling time (e.g., to 2-4 hours) or perform the reaction at a slightly elevated temperature (e.g., 35-40°C). Note that higher temperatures can increase racemization. 1c. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound. 2a. Check for N-terminal guanidinylation if using HBTU/HATU: Pre-activate the amino acid for a shorter time before adding it to the resin. Use stoichiometric amounts of the coupling reagent.[6] Consider switching to a phosphonium (B103445) salt reagent like PyBOP.[14] |
| Presence of a diastereomeric impurity (D-His isomer) in the final peptide. | Racemization of the this compound during activation and coupling. | 1. Minimize pre-activation time: Add the coupling reagents to the amino acid solution and immediately transfer it to the deprotected resin.[6][15] 2. Use a racemization-suppressing additive: Ensure HOAt or Oxyma Pure is part of the coupling cocktail, especially when using carbodiimides like DIC.[3][11][16] 3. Lower the reaction temperature: Perform the coupling at room temperature or below if possible, as elevated temperatures can increase epimerization.[2][5] 4. Choose the appropriate base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[11][16] Use the minimum necessary amount of base. |
| Formation of unexpected side products. | 1. N-terminal guanidinylation. 2. Diketopiperazine (DKP) formation if coupling the second amino acid. | 1. See solution 2a for "Low peptide yield". 2a. Couple the first two amino acids as a pre-formed dipeptide: This completely bypasses the stage where DKP formation can occur.[3][14] 2b. Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit DKP formation.[3] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Features | Racemization Potential |
| HATU/DIPEA | Aminium Salt | Highly efficient, forms reactive OAt-ester. Recommended for sterically hindered couplings.[8][9] | Moderate; minimize pre-activation. |
| HBTU/DIPEA | Aminium Salt | Good efficiency, but can be less effective than HATU for difficult sequences.[][9] | Moderate; risk of guanidinylation. |
| COMU/DIPEA | Aminium Salt | Efficiency comparable to HATU, with improved safety and solubility.[8] | Low to moderate. |
| DIC/HOAt | Carbodiimide + Additive | HOAt significantly reduces racemization compared to HOBt. Good for manual synthesis.[3][11] | Lower when HOAt is used. |
| PyBOP/DIPEA | Phosphonium Salt | Efficient coupling with reduced risk of guanidinylation compared to aminium salts.[11][14] | Low to moderate. |
Table 2: Influence of Reaction Conditions on Histidine Racemization (Illustrative Data based on Fmoc-His(Trt)-OH)
| Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation | Reference |
| Trityl (Trt) | 50 | 10 | 6.8% | [2][5] |
| Trityl (Trt) | 90 | 2 | >16% | [5] |
| Boc (π-nitrogen) | 50 | 10 | 0.18% | [5] |
| Boc (π-nitrogen) | 90 | 2 | 0.81% | [5] |
Note: This data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH illustrates the significant impact of temperature and protecting groups on racemization. While this compound lacks a π-protecting group, this highlights the critical need to control reaction temperature.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[12]
-
Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes).[12][17]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly (5-10 seconds).
-
Immediately add the activated amino acid solution to the deprotected resin.[12]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.[12] If the test is positive (blue beads), consider a second coupling (recoupling).
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Low-Racemization Coupling using DIC/HOAt
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOAt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Follow step 3 from Protocol 1.
Visualizations
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 17. rsc.org [rsc.org]
preventing aspartimide formation in sequences near 1-methyl-histidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation in peptide sequences, particularly those in proximity to residues like 1-methyl-histidine.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain ester of the Asp, forming a five-membered succinimide (B58015) ring. This cyclic intermediate is unstable and can lead to several undesirable byproducts, including:
-
α- and β-peptides: The aspartimide ring can be hydrolyzed to form a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide chain continues from the side-chain carboxyl group. These isomers often have very similar retention times in HPLC, making purification extremely difficult.[2]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp peptides, which can be difficult to detect as they have the same mass as the target peptide.[2]
-
Piperidides: The aspartimide ring can be opened by piperidine (B6355638), the base used for Fmoc deprotection, leading to the formation of piperidide adducts.[3]
This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs.[3]
Q2: How does the presence of 1-methyl-histidine potentially influence aspartimide formation in a nearby Asp residue?
While the fundamental mechanism of aspartimide formation remains the same, the presence of a 1-methyl-histidine (1-Me-His) residue can influence the local chemical environment. The 1-methyl group on the imidazole (B134444) ring of histidine alters its electronic properties and steric bulk. Although direct studies on the specific impact of 1-Me-His on aspartimide formation are not extensively documented in the provided search results, we can infer potential influences:
-
Steric Hindrance: The bulkiness of the 1-Me-His residue might sterically hinder the approach of the backbone amide to the Asp side chain, potentially reducing the rate of aspartimide formation.
-
Electronic Effects: The methylation of the imidazole ring can alter its electron-donating or -withdrawing properties, which could subtly influence the pKa of the backbone amide and thus its propensity to initiate the cyclization.
Regardless of the specific influence, the prevention strategies outlined in this guide are broadly applicable to mitigate aspartimide formation in any challenging sequence.
Q3: What are the primary strategies to prevent aspartimide formation?
There are several effective strategies to minimize or eliminate aspartimide formation during Fmoc-SPPS:
-
Modification of Fmoc-Deprotection Conditions: Altering the base and/or adding acidic additives to the deprotection solution can significantly reduce the incidence of this side reaction.[4][5][6][7]
-
Use of Bulky Asp Side-Chain Protecting Groups: Employing sterically hindered ester groups on the Asp side chain can physically block the nucleophilic attack of the backbone amide.[1][3][4]
-
Backbone Protection: Protecting the amide nitrogen of the amino acid residue following the Asp with a temporary protecting group is a highly effective method to completely prevent aspartimide formation.[3][4]
-
Novel Side-Chain Protecting Groups: Utilizing non-ester-based protecting groups that are more stable to the basic conditions of Fmoc deprotection.[3][8][9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of peptides prone to aspartimide formation.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant peak at -18 Da from the target peptide mass observed in LC-MS. | Formation of the aspartimide cyclic intermediate. | 1. Switch to a milder Fmoc-deprotection cocktail (see Experimental Protocols). 2. Resynthesize the peptide using an Asp residue with a bulky side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH). 3. For Asp-Gly sequences, use a pre-formed dipeptide with backbone protection (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH). |
| Broad or split peaks during HPLC purification, with masses corresponding to the target peptide. | Presence of α- and β-peptide isomers and/or D-Asp epimers. | 1. Optimize HPLC conditions (e.g., gradient, temperature, ion-pairing agent) to improve separation. 2. If separation is not possible, resynthesize the peptide using a strategy that completely eliminates aspartimide formation, such as backbone protection. |
| Low yield of the target peptide after purification. | A significant portion of the product has been converted to aspartimide-related byproducts. | 1. Proactively choose a prevention strategy from the outset for sequences known to be prone to aspartimide formation. 2. During synthesis, consider reducing the time and temperature of Fmoc deprotection steps. |
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in reducing aspartimide formation based on a model peptide (VKDXYI), where X is the residue following Aspartic acid. The data represents the percentage of the desired target peptide remaining after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.
Table 1: Effect of Asp Side-Chain Protecting Group on Target Peptide Purity (%)
| C-terminal Residue (X) | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Glycine (B1666218) (G) | 4.3 | 29.5 | 90.5 |
| Asparagine (N) | 75.0 | 92.2 | 99.2 |
| Arginine (R) | 88.0 | 96.0 | 99.3 |
| Data adapted from comparative tests on the Scorpion toxin II peptide model.[2] |
Table 2: D-Aspartate Formation (%) with Different Side-Chain Protecting Groups
| C-terminal Residue (X) | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH |
| Glycine (G) | 26.9 | 12.1 | 0.9 |
| Asparagine (N) | 3.5 | 1.2 | 0.2 |
| Arginine (R) | 1.6 | 0.5 | 0.1 |
| Data reflects the chiral instability of the aspartimide intermediate.[2] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Acidic Additives
This protocol aims to reduce the basicity of the deprotection solution, thereby suppressing aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Additive Incorporation: Add an acidic additive to the deprotection solution. Common choices include:
-
0.1 M Hydroxybenzotriazole (HOBt)
-
0.1 M Oxyma Pure
-
5% (v/v) Formic Acid
-
-
Deprotection Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with the modified deprotection solution for 5-10 minutes.
-
Repeat the treatment one more time.
-
Wash the resin thoroughly with DMF.
-
Protocol 2: Synthesis using Bulky Side-Chain Protecting Groups
This protocol involves substituting the standard Fmoc-Asp(OtBu)-OH with a derivative containing a more sterically hindered protecting group.
-
Amino Acid Selection: Choose an appropriate protected Aspartic acid derivative based on the sequence's susceptibility to aspartimide formation (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH).
-
Coupling:
-
Perform the coupling reaction using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Due to the increased steric bulk, a longer coupling time or double coupling may be necessary to ensure complete reaction.
-
-
Deprotection and Subsequent Steps: Follow standard Fmoc-SPPS procedures for deprotection and coupling of the subsequent amino acids.
Protocol 3: Synthesis using Backbone Protection
This is one of the most effective methods for complete prevention of aspartimide formation, especially for Asp-Gly sequences.
-
Dipeptide Selection: Utilize a pre-formed dipeptide building block where the glycine nitrogen is protected, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Coupling:
-
Couple the dipeptide onto the growing peptide chain using standard activation methods.
-
-
Cleavage and Deprotection: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting an aspartimide prevention strategy.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. biotage.com [biotage.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing 1-Methyl-Histidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of synthetic peptides containing 1-methyl-histidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing 1-methyl-histidine?
A1: The primary challenges stem from the modification of the histidine residue. Methylation at the N1 (π) position of the imidazole (B134444) ring can lead to:
-
Co-elution with Unmodified Peptides: The modest increase in hydrophobicity due to the methyl group may not be sufficient for complete separation from the unmodified peptide using standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.
-
Formation of Isomeric Impurities: During synthesis, methylation can sometimes occur at the N3 (τ) position, resulting in the 3-methyl-histidine isomer, which can be difficult to separate from the desired 1-methyl-histidine peptide.
-
On-column Degradation or Modification: The modified imidazole ring may be susceptible to degradation under certain pH or solvent conditions during purification.
-
Changes in Peptide Conformation: The methyl group can influence the peptide's secondary structure, affecting its interaction with the stationary phase and leading to unexpected retention times.[1]
Q2: How does 1-methylation of histidine affect the peptide's properties relevant to purification?
A2: The addition of a methyl group to the histidine imidazole ring introduces several changes:
-
Increased Hydrophobicity: The methyl group increases the non-polar character of the amino acid side chain, which generally leads to a longer retention time in RP-HPLC.[1]
-
Fixed Tautomeric State: Unlike unmodified histidine, the imidazole ring of 1-methyl-histidine is locked in a specific tautomeric state, which can alter its hydrogen bonding capabilities and interactions with the stationary phase.[1]
-
Steric Hindrance: The methyl group can create steric hindrance, potentially affecting peptide folding and interaction with the chromatography resin.
Q3: What is the recommended starting point for developing an RP-HPLC purification method for a 1-methyl-histidine containing peptide?
A3: A good starting point is a standard peptide purification protocol using a C18 column. A shallow gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is typically employed. Monitor the separation at a wavelength of 210-220 nm for the peptide backbone absorbance.[2][3] It is crucial to perform an initial analytical run to assess the crude peptide's purity and identify the main impurities.
Troubleshooting Guides
Problem 1: Co-elution of the 1-methyl-histidine peptide with the unmodified peptide.
Cause: The small difference in hydrophobicity between the methylated and unmethylated peptide is insufficient for baseline separation under the current chromatographic conditions.
Solutions:
-
Optimize the Gradient: Employ a shallower gradient around the elution point of your target peptide. This increases the separation window between closely eluting species.
-
Change the Organic Modifier: While acetonitrile is common, switching to or adding isopropanol (B130326) or methanol (B129727) to the mobile phase can alter the selectivity of the separation.
-
Modify the Ion-Pairing Reagent: While TFA is standard, using a different ion-pairing reagent like formic acid (for better MS compatibility) or heptafluorobutyric acid (HFBA) can change the retention characteristics of the peptides.[4]
-
Adjust the pH of the Mobile Phase: Modifying the pH can alter the charge state of the peptide and the stationary phase, potentially improving resolution. Note that silica-based columns have a limited pH range (typically 2-8).
-
Employ a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C8, C4, or a phenyl-hexyl column, which offer different hydrophobic selectivities.
Problem 2: Presence of an isomeric impurity, likely the 3-methyl-histidine peptide.
Cause: Non-specific methylation during the synthesis of the 1-methyl-histidine amino acid or during its incorporation into the peptide.
Solutions:
-
High-Resolution Analytical Techniques: Utilize high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to confirm the presence of the isomer. The fragmentation patterns of 1-methyl-histidine and 3-methyl-histidine containing peptides can be distinct.[5][6]
-
Chromatographic Optimization:
-
Ion-Pair Chromatography: As with co-eluting unmodified peptides, optimizing the ion-pairing reagent and gradient is crucial.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative or complementary technique to RP-HPLC for separating closely related polar compounds.[7]
-
-
Protecting Group Strategy Review: For future syntheses, ensure a robust protecting group strategy is used for the histidine residue to direct methylation specifically to the N1 position. The use of a bulky protecting group on the N3 nitrogen during methylation of the histidine precursor can improve regioselectivity.[8][9][10][11][12]
Data Presentation
Table 1: Comparison of RP-HPLC Conditions for Separating Methylated Peptides
| Parameter | Condition A (Standard) | Condition B (Optimized for Isomers) | Condition C (Alternative Selectivity) |
| Column | C18, 5 µm, 100 Å | C18, 3.5 µm, 100 Å | Phenyl-Hexyl, 5 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-65% B over 30 min | 20-40% B over 60 min | 5-55% B over 40 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 40 °C | 30 °C |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General RP-HPLC Method Development for 1-Methyl-Histidine Peptides
-
Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.[13]
-
Initial Analytical Run:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 214 nm.
-
Injection Volume: 10 µL.
-
-
Analysis of Initial Run: Identify the retention time of the main peak and any significant impurities. Use LC-MS to determine the mass of the main peak and impurities to identify them as unmodified peptide, isomers, or other side-products.
-
Method Optimization (if necessary):
-
If co-elution is observed, decrease the gradient slope around the elution time of the target peptide (e.g., a 10-minute segment with a 0.5% per minute change in Mobile Phase B).
-
Test different organic modifiers (e.g., methanol, isopropanol) or stationary phases (e.g., C8, Phenyl) to alter selectivity.
-
-
Preparative Purification: Scale up the optimized analytical method to a preparative column with an appropriate diameter and flow rate. Collect fractions across the peak of interest.
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification of 1-methyl-histidine containing peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. agilent.com [agilent.com]
- 5. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Amino acids and peptides. Part 45. Development of a new Nπ-protecting group of histidine, Nπ-(1-adamantyloxymethyl)histidine, and its evaluation for peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. biosynth.com [biosynth.com]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Incomplete Cleavage of Peptides with N-methylated Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the enzymatic cleavage of N-methylated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide not being cleaved efficiently by trypsin?
A1: Incomplete cleavage of peptides containing N-methylated residues by trypsin is a common issue. N-methylation of a peptide bond nitrogen eliminates the hydrogen bond donor capability and adds steric bulk. This modification can hinder or completely block the access of trypsin to its canonical cleavage sites (lysine and arginine residues) for several reasons:
-
Steric Hindrance: The methyl group on the nitrogen atom can physically obstruct the protease's active site, preventing proper binding and catalysis. This is especially true for trimethylated lysine (B10760008).
-
Disruption of Hydrogen Bonding: The recognition and binding of the peptide substrate by the protease often involve a network of hydrogen bonds. N-methylation disrupts these interactions, leading to reduced binding affinity.
-
Altered Local Conformation: N-methylation can induce conformational changes in the peptide backbone, which may result in the cleavage site no longer being in an optimal orientation for the protease.
While trypsin is the gold standard for proteomics, its efficiency is significantly reduced at methylated lysine and arginine residues.[1][2]
Q2: I observe a high number of missed cleavages in my mass spectrometry data. Could N-methylation be the cause?
A2: Yes, a high incidence of missed cleavages is a strong indicator of factors inhibiting protease activity, and N-methylation is a well-documented cause.[1][2] When analyzing mass spectrometry data of potentially N-methylated proteins or peptides, it is crucial to adjust your search parameters to allow for a higher number of missed cleavages (e.g., 2 or more) to increase the chances of correct peptide identification.[1]
Q3: Are there any alternative proteases that are more effective for cleaving N-methylated peptides?
A3: Absolutely. Several alternative proteases can be used when trypsin fails to provide efficient cleavage of N-methylated peptides. The choice of protease will depend on the specific location of the N-methylation and the surrounding amino acid sequence. Some effective alternatives include:
-
Lys-N: This metalloendopeptidase cleaves at the N-terminal side of lysine residues. It has been shown to cleave at modified lysines, including dimethylated lysine.[3]
-
Arg-C (Clostripain): This endopeptidase cleaves at the C-terminus of arginine residues and can sometimes cleave at lysine residues, albeit less efficiently. It has been shown to cleave arginine sites followed by proline, a sequence that is resistant to trypsin.
-
Chymotrypsin: This serine protease preferentially cleaves at the C-terminal side of aromatic amino acids (tyrosine, phenylalanine, tryptophan) and can be a good option if these residues are present in your peptide, away from the methylated site.
-
LysargiNase: This enzyme cleaves at the N-terminal side of both lysine and arginine residues and has the unique ability to also cleave at methylated forms of these residues.[4]
A combination of proteases can also be employed to increase sequence coverage.
Troubleshooting Guides
Problem: Low or no cleavage of my N-methylated peptide is observed after digestion.
Solution Workflow:
Caption: Troubleshooting workflow for incomplete peptide cleavage.
Step-by-Step Troubleshooting:
-
Verify Protease Activity: Before troubleshooting your specific sample, confirm that your protease is active using a standard, non-methylated peptide substrate. If the control is not cleaved, your enzyme may be inactive.
-
Optimize Digestion Conditions:
-
Increase Digestion Time: For resistant peptides, extending the incubation time (e.g., from a few hours to overnight at 37°C) can improve cleavage efficiency.
-
Increase Enzyme-to-Substrate Ratio: A higher enzyme-to-substrate ratio (e.g., from 1:100 to 1:50 or 1:20) can help overcome resistance to cleavage.
-
Improve Denaturation: Ensure the peptide is fully denatured to allow protease access. This can be achieved by using denaturants like urea (up to 8M, but dilute to <2M before adding trypsin) or guanidine-HCl.
-
-
Consider Alternative Proteases: If optimizing trypsin digestion fails, switch to an alternative protease known to be more effective on modified residues. (Refer to A3 in the FAQ section).
Data Presentation: Comparative Protease Performance
While direct quantitative comparisons of cleavage efficiency on identical N-methylated substrates are limited in published literature, the following table summarizes the observed trends and provides a qualitative comparison to guide protease selection.
| Protease | Cleavage Site | Reported Performance on N-methylated Residues |
| Trypsin | C-terminal of Lys, Arg | Significantly inhibited or blocked by methylation, especially trimethyl-lysine.[2] |
| Lys-N | N-terminal of Lys | Capable of cleaving at dimethylated lysine residues.[3] |
| Arg-C | C-terminal of Arg | Can cleave at arginine, even when followed by proline. Less data is available for N-methylated arginine. |
| Chymotrypsin | C-terminal of Phe, Tyr, Trp | Generally not affected by methylation at Lys or Arg, as it targets different residues. |
| LysargiNase | N-terminal of Lys, Arg | Uniquely capable of cleaving at both methylated and dimethylated lysine and arginine.[4] |
The following table presents a semi-quantitative analysis of missed cleavages observed with Trypsin and Lys-N on chemically modified Bovine Serum Albumin (BSA), indicating the impact of different modifications on cleavage efficiency.
| Modification on Lysine | Protease | Total Peptide Spectrum Matches (PSMs) | Number of Miscleaved Peptides (PSMs) | Percentage of Miscleaved Peptides |
| None (Control) | Trypsin | 275 | 53 | 19.3% |
| Reductive Methylation | Trypsin | 230 | 72 | 31.3% |
| Propionylation | Trypsin | 185 | 164 | 88.6% |
| Biotinylation | Trypsin | 198 | 135 | 68.2% |
Data adapted from a study investigating proteolytic cleavage at modified residues. The increase in the percentage of miscleaved peptides with modification highlights the reduced efficiency of the protease.[3]
Experimental Protocols
Protocol 1: In-Solution Digestion with Trypsin
This protocol is a general guideline for the in-solution digestion of proteins/peptides.
Materials:
-
Protein/peptide sample
-
Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin (sequencing grade), reconstituted in 1 mM HCl
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Ammonium Bicarbonate (50 mM), pH 8.0
Procedure:
-
Denaturation: Dissolve the protein sample in Denaturation Buffer.
-
Reduction: Add DTT solution to a final concentration of 5 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Add IAA solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Dilution: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Digestion: Add trypsin to a final enzyme:substrate ratio of 1:50 (w/w). Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.5-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
Protocol 2: In-Solution Digestion with an Alternative Protease (e.g., Lys-N, Arg-C, Chymotrypsin)
This protocol can be adapted for Lys-N, Arg-C, or Chymotrypsin. Refer to the manufacturer's instructions for optimal buffer conditions and incubation times.
Materials:
-
Protein/peptide sample
-
Appropriate digestion buffer for the selected protease (e.g., Tris-HCl for Lys-N and Chymotrypsin, Tris-HCl with a reducing agent for Arg-C)
-
Alternative Protease (Lys-N, Arg-C, or Chymotrypsin)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Denaturation and Reduction/Alkylation: Follow steps 1-3 from the Trypsin protocol if necessary (some proteases are more tolerant to denaturants).
-
Buffer Exchange/Dilution: Ensure the sample is in the optimal digestion buffer for the chosen protease. This may require a buffer exchange step.
-
Digestion: Add the alternative protease at an appropriate enzyme:substrate ratio (typically 1:50 to 1:20). Incubate according to the manufacturer's recommendations (e.g., 37°C overnight).
-
Quenching and Desalting: Follow steps 6 and 7 from the Trypsin protocol.
Visualizations
Mechanism of Trypsin Cleavage and N-methylation Interference
Caption: Trypsin cleavage mechanism and interference by N-methylation.
Logical Relationship of Factors Affecting Cleavage Efficiency
Caption: Factors influencing the efficiency of enzymatic peptide cleavage.
References
optimizing TFA cleavage cocktail for sensitive residues
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for optimizing Trifluoroacetic Acid (TFA) cleavage cocktails, with a special focus on protecting sensitive amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A cleavage cocktail is a reagent mixture used in the final step of SPPS. Its purpose is twofold: to cleave the synthesized peptide from the solid resin support and to remove the acid-labile side-chain protecting groups from the amino acid residues in a process known as global deprotection.[1] The most common and essential component of these cocktails is Trifluoroacetic Acid (TFA), a strong acid that facilitates these reactions.[1]
Q2: Why are scavengers essential components of a cleavage cocktail?
During the cleavage process, protecting groups and resin linkers are released as highly reactive electrophilic carbocations (e.g., t-butyl or trityl cations).[1] These cations can attack nucleophilic side chains of sensitive amino acids like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to unwanted modifications such as alkylation.[1] Scavengers are nucleophilic reagents added to the cocktail to "trap" or quench these reactive carbocations, thereby preventing these side reactions and protecting the integrity of the final peptide.[1]
Q3: How do I select the appropriate cleavage cocktail for my peptide?
The optimal cleavage cocktail depends on the amino acid composition of your peptide.
-
For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) is often sufficient. Water helps to suppress the t-butylation of tryptophan, while TIS is an excellent scavenger for trityl cations.[1]
-
For peptides with sensitive residues (Trp, Met, Cys, Tyr, Arg(Pmc/Pbf)): More complex cocktails containing a variety of scavengers are necessary.[2][3][4] For instance, cocktails containing 1,2-ethanedithiol (B43112) (EDT) are recommended to prevent the oxidation of Cysteine and Methionine.[1][4]
Below is a general workflow for the peptide cleavage and purification process.
Data Presentation: Scavengers and Cocktail Compositions
Quantitative data for common scavengers and standard cleavage cocktails are summarized below for easy comparison.
Table 1: Common Scavengers and Their Functions
| Scavenger | Primary Function | Target Residues / Side Reactions |
| Triisopropylsilane (TIS) | General carbocation scavenger | Prevents alkylation of Trp, Cys by trityl and other cations.[1][3] |
| Water (H₂O) | Suppresses t-butylation | Protects Trp from modification by t-butyl cations.[1][5] |
| 1,2-Ethanedithiol (EDT) | Reducing agent, scavenger | Prevents oxidation of Met and Cys; scavenges trityl groups.[1][4] |
| Thioanisole | Scavenger, deprotection accelerator | Scavenges carbocations; accelerates Arg(Pmc) deprotection.[1][5] |
| Phenol | General carbocation scavenger | Traps various carbocations to prevent side reactions.[1][6] |
| Dimethyl Sulfide (B99878) (DMS) | Reduces methionine sulfoxide (B87167) | Specifically used to prevent or reverse Met oxidation.[7][8] |
| Ammonium Iodide (NH₄I) | Reducing agent | Used in combination with DMS to reduce Met(O) back to Met.[7][8][9] |
Table 2: Standard TFA Cleavage Cocktails
| Cocktail Name | Composition (% v/v) | Recommended Use |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without Trp, Met, Cys, or Arg(Pmc/Pbf). |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" cocktail for peptides with Trp, Tyr. Not for Met.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides containing multiple sensitive residues (Arg, Trp, Met, Cys).[3][10] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I (w/w) | Specifically formulated to prevent Met oxidation and reduce any existing Met(O).[7][8][9] |
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage and deprotection of peptides containing sensitive residues.
Problem 1: Low peptide yield after cleavage and precipitation.
-
Possible Cause 1: Incomplete Cleavage: The peptide may not be fully cleaved from the resin. This can happen with sterically hindered sequences or with certain linkers that require longer cleavage times.
-
Solution: Extend the cleavage reaction time to 3-4 hours. If the yield is still low, a small-scale trial cleavage should be performed and monitored by HPLC to determine the optimal time. For very acid-sensitive resins, a flow-through method where fresh TFA is slowly passed through the resin bed can improve yields.
-
-
Possible Cause 2: Peptide Solubility: The peptide may be partially or fully soluble in the cold diethyl ether used for precipitation, which is common for very hydrophobic or very short peptides.[1][11]
Problem 2: Mass spectrometry of the crude peptide shows unexpected adducts.
Unexpected peaks in HPLC or mass spectrometry analysis often point to side reactions that occurred during cleavage. Identifying the mass of the adduct is key to diagnosing the problem.
-
Modification: +16 Da on Methionine
-
Problem: This corresponds to the oxidation of methionine's thioether side chain to form methionine sulfoxide (Met(O)).[8][12]
-
Cause: This occurs when the cleavage is performed in the presence of atmospheric oxygen or if reagents are not fresh.
-
Solution: Perform the cleavage under an inert atmosphere (nitrogen or argon).[4] Use a cleavage cocktail containing reducing scavengers like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS).[9][13] Reagent H is specifically designed to prevent this and can also reduce existing Met(O).[7][8]
-
-
Modification: +56 Da on Tryptophan or Cysteine
-
Problem: This indicates alkylation by a tert-butyl group (t-butylation).
-
Cause: Insufficient scavenging of t-butyl cations generated from Boc or t-butyl ester/ether protecting groups. The indole (B1671886) ring of Trp and the thiol of Cys are highly nucleophilic and susceptible to this modification.
-
Solution: Ensure an adequate concentration of scavengers like water and TIS are used. For Trp-containing peptides, the use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended as the Boc group on the indole nitrogen provides significant protection against this side reaction.
-
-
Modification: +242 Da on Tryptophan or Cysteine
-
Problem: This mass shift corresponds to the addition of a trityl group.
-
Cause: Incomplete scavenging of trityl cations, which are generated from Trt-protected Cys, His, Asn, or Gln residues, or from 2-chlorotrityl chloride resin.[3]
-
Solution: Increase the concentration of TIS in the cleavage cocktail, as it is the most effective scavenger for trityl groups.[1] Adding EDT can also help.[1]
-
The diagram below illustrates the mechanism of tryptophan alkylation and the protective role of scavengers.
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Trp, Met, Cys, or multiple Arg residues.
-
Preparation: Wash the dried peptide-resin (e.g., 100 mg) with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum for at least 1 hour.[6]
-
Cocktail Formulation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail (1.9 mL TFA, 0.05 mL TIS, 0.05 mL H₂O).[6]
-
Cleavage Reaction: Add the freshly prepared cocktail to the resin. Stopper the flask and allow it to react at room temperature with occasional swirling for 1.5 to 2 hours.[5]
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin, collecting the filtrate in a clean tube.[6]
-
Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[6]
-
In a separate larger tube, add approximately 10 times the volume of cold diethyl ether (e.g., 30 mL).[6]
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing to precipitate the peptide as a white solid.[6]
-
-
Washing and Drying:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[6]
-
Centrifuge the mixture (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[6]
-
Carefully decant the ether. Wash the pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.[6]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Optimized Cleavage for Peptides with Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.[6][10]
-
Preparation: Follow step 1 from Protocol 1.
-
Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v) .[10] For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cocktail to the resin and allow it to react at room temperature for 2 to 4 hours. Peptides with multiple Arg(Pmc/Pbf) residues may require longer deprotection times.
-
Peptide Isolation: Follow step 4 from Protocol 1.
-
Washing and Drying: Follow step 5 from Protocol 1. The malodorous thiols require thorough washing.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-Methyl-Histidine Peptides
Welcome to the technical support center for troubleshooting Solid-Phase Peptide Synthesis (SPPS) of peptides containing 1-methyl-histidine. This resource provides guidance on identifying and mitigating common byproducts and challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when incorporating 1-methyl-histidine in SPPS?
A1: While literature specifically detailing byproducts for 1-methyl-histidine is sparse, based on the chemistry of N-methylated amino acids and histidine, the primary challenges include:
-
Racemization: Histidine and its derivatives are highly prone to racemization during activation and coupling.[1][2] The presence of the N-methyl group can influence the rate of this side reaction.
-
Incomplete Couplings: The steric hindrance from the N-methyl group on the α-amino group makes peptide bond formation more difficult, potentially leading to deletion sequences.[3] This is especially challenging when coupling an N-methyl amino acid to another N-methyl amino acid.[3]
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, particularly if it is an N-methylated residue.[4]
-
Fragmentation: Peptides with a high content of N-methylamino acids may be susceptible to fragmentation between consecutive N-methylated residues during TFA cleavage.[4]
Q2: How can I detect these byproducts in my crude peptide?
A2: The most effective methods for identifying byproducts are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[5][6]
-
HPLC separates impurities from the target peptide based on their physicochemical properties, allowing for quantification.[5]
-
LC-MS provides the molecular weight of the peptide and its impurities, which is crucial for identifying deletion sequences, modifications, or fragmentation products.[5][7]
-
Tandem MS (MS/MS) can be used to further characterize the structure of impurities.[5]
Q3: What strategies can I use to minimize byproduct formation?
A3: To improve the synthesis of 1-methyl-histidine-containing peptides, consider the following:
-
Choice of Coupling Reagents: Use high-efficiency coupling reagents. For N-methylated amino acids, reagents like HATU, PyAOP, or PyBOP/HOAt are often more effective than HBTU or HCTU.[3][4]
-
Protecting Groups: Protecting the imidazole (B134444) nitrogen of histidine is crucial to reduce racemization.[2][8] While 1-methyl-histidine already has one nitrogen of the imidazole ring methylated, the choice of a protecting group for the other nitrogen (if necessary) should be carefully considered.
-
Optimized Reaction Conditions: Double coupling or increasing the coupling time for the 1-methyl-histidine residue and the following amino acid can help to drive the reaction to completion.[9] Microwave-assisted synthesis can also be beneficial but may require temperature optimization to limit racemization.[10]
-
Solvent Choice: N-Methylpyrrolidone (NMP) can be a better solvent than DMF for difficult or hydrophobic sequences, as it improves solvation.[11]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in the SPPS of 1-methyl-histidine peptides.
Issue 1: Low Yield of the Target Peptide
| Potential Cause | Identification | Recommended Solution |
| Incomplete Coupling | Presence of deletion sequences (Mass - MW of missing amino acid) in LC-MS. | - Use a more powerful coupling reagent like HATU.[3]- Perform a double coupling for the 1-methyl-histidine residue.- Increase the coupling reaction time. |
| Peptide Aggregation | Resin fails to swell; positive Kaiser test after prolonged coupling.[1] | - Switch from DMF to NMP as the solvent.[11]- Add chaotropic salts (e.g., LiCl) to the reaction mixture.[12]- Synthesize at a higher temperature (with caution regarding racemization).[1] |
| Cleavage Issues | Target peptide remains on the resin after cleavage. | - Increase cleavage time.- Use a different cleavage cocktail optimized for N-methylated peptides. |
Issue 2: Presence of Major Impurities in Crude Product
| Potential Cause | Identification | Recommended Solution |
| Racemization of Histidine | Isomeric impurity with the same mass as the target peptide, often visible as a closely eluting peak in HPLC. | - Add a racemization-suppressing additive like HOBt or 6-Cl-HOBt.[1]- Use a lower temperature for the coupling of 1-methyl-histidine.[10]- Choose a protecting group for the imidazole nitrogen that is known to reduce racemization, such as methoxybenzyl.[13] |
| Deletion Sequences | Peaks in LC-MS with masses corresponding to the target peptide minus one or more amino acids. | - See "Incomplete Coupling" solutions in Issue 1. |
| Fragmentation During Cleavage | Peaks in LC-MS corresponding to fragments of the target peptide, especially between consecutive N-methylated residues.[4] | - Reduce the TFA cleavage time.[4]- Optimize the scavenger cocktail used during cleavage. |
Quantitative Data Summary
The following table summarizes potential side reactions and the expected mass shift that can be observed in mass spectrometry analysis.
| Byproduct/Side Reaction | Description | Expected Mass Shift (Da) |
| Deletion of an Amino Acid | Incomplete coupling leads to a peptide lacking one amino acid. | - (Molecular Weight of the deleted amino acid) |
| Racemization | Formation of a D-amino acid isomer at the 1-methyl-histidine position. | 0 (Isomer) |
| Diketopiperazine Formation | Cyclization of the first two amino acids after deprotection of the second residue. | - (Molecular Weight of the linear dipeptide) |
| Incomplete Deprotection | Failure to remove a side-chain protecting group (e.g., Boc, Trt). | + (Molecular Weight of the protecting group) |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-1-Methyl-L-Histidine using HATU
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or a bromophenol blue test to monitor the completion of the coupling.[3] If the test is positive, consider a second coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Analysis of Crude Peptide by LC-MS
-
Sample Preparation: Cleave a small amount of peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.[6]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC outflow to an electrospray ionization (ESI) mass spectrometer.
-
Scan a mass range appropriate for the expected molecular weight of the target peptide and potential byproducts.
-
Analyze the resulting mass spectrum to identify the molecular weights of the main product and any impurities.[5]
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. almacgroup.com [almacgroup.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. nbinno.com [nbinno.com]
- 9. biotage.com [biotage.com]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Fmoc-Protected Methyl-L-Histidines: A Comparative Analysis
For researchers and professionals in peptide synthesis and drug development, the incorporation of histidine represents a significant challenge due to its high propensity for racemization. The choice of protecting group strategy for the imidazole (B134444) side chain is paramount to ensuring the stereochemical integrity and overall success of the synthesis. This guide provides an objective comparison between two permanently methylated derivatives, Fmoc-1-methyl-L-histidine and Fmoc-3-methyl-L-histidine, supported by established principles and experimental data from related compounds in solid-phase peptide synthesis (SPPS).
Chemical Structure and the Racemization Problem
The primary challenge with histidine in peptide synthesis is the catalytic role of its imidazole side chain in racemization. The lone pair of electrons on the π-nitrogen (N-3 or Nπ) can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1][2] This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity of the final peptide.[1]
The key difference between the two derivatives lies in the position of the methyl group on the imidazole ring. In this compound, the methyl group is on the τ-nitrogen (N-1 or Nτ), leaving the problematic π-nitrogen exposed. Conversely, in Fmoc-3-methyl-L-histidine, the methyl group permanently occupies the π-nitrogen position.
Mechanism of Histidine Racemization
The most effective strategy to prevent histidine racemization is to block the π-nitrogen, thereby inhibiting its ability to function as an intramolecular base.[2] The diagram below illustrates how the unprotected π-nitrogen facilitates the unwanted epimerization during the coupling step. Protection or permanent modification (i.e., methylation) of this nitrogen is the most direct solution to preserve chiral purity.[2][3]
Comparative Performance and Data
This compound, with its unprotected π-nitrogen, is expected to behave similarly to Fmoc-His(Trt)-OH, which is known to be highly susceptible to racemization, especially with prolonged activation times or at elevated temperatures.[3][4] In contrast, Fmoc-3-methyl-L-histidine, where the π-nitrogen is permanently blocked by a methyl group, should perform like other π-protected derivatives that effectively suppress epimerization.[2][5][6]
| Parameter | This compound | Fmoc-3-methyl-L-histidine | Fmoc-His(Trt)-OH (Reference) | Fmoc-His(MBom)-OH (Reference) |
| Imidazole Protection Site | τ-Nitrogen (N-1) | π-Nitrogen (N-3) | τ-Nitrogen (N-1) | π-Nitrogen (N-3) |
| Racemization Risk | High . Unprotected π-nitrogen. | Very Low . π-nitrogen is blocked. | High .[1][3] | Very Low .[3][4] |
| % D-Isomer Formation * | Not available (expected to be high) | Not available (expected to be very low) | 1.0% (0 min pre-activation) to >16% (2 min coupling at 90°C).[1][4] | 0.3% (5 min pre-activation).[4] |
| Recommended Use | When racemization risk is low or can be mitigated by optimized coupling conditions. | For all syntheses, especially for long peptides or those requiring high-temperature or microwave conditions. | Standard, but requires careful optimization to minimize racemization. | When suppression of racemization is critical. |
Data for reference compounds are sourced from studies using coupling reagents like HCTU or microwave-assisted SPPS and are intended to illustrate the performance of τ- versus π-protected derivatives.
Experimental Protocols
The following are general protocols for the incorporation of Fmoc-histidine derivatives during SPPS. For this compound, conditions that minimize activation time are strongly recommended to reduce the risk of racemization.
General SPPS Workflow
The diagram below outlines the standard cycle in Fmoc-based solid-phase peptide synthesis. The critical steps where racemization of histidine can occur are the "Activation" and "Coupling" stages.
Protocol 1: Standard Coupling using HATU/DIPEA
This protocol is suitable for both derivatives but is particularly recommended for Fmoc-3-methyl-L-histidine due to its inherent resistance to racemization.
-
Resin Preparation : Swell the Fmoc-deprotected peptide-resin in dimethylformamide (DMF) for 20-30 minutes.
-
Coupling Solution Preparation : In a separate vessel, dissolve Fmoc-1-Me-L-His-OH or Fmoc-3-Me-L-His-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Activation : Allow the coupling solution to pre-activate for 1-2 minutes. Note: Avoid long pre-activation times when using this compound.
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours or until a negative Kaiser test is achieved.
-
Washing : After coupling, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Fmoc Group Deprotection
-
Reagent : Prepare a solution of 20% piperidine in DMF.
-
Deprotection : Add the piperidine solution to the peptide-resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection : Add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
Conclusion and Recommendation
The position of the methyl group on the histidine imidazole ring is the critical determinant of performance in peptide synthesis.
-
Fmoc-3-methyl-L-histidine emerges as the superior reagent for incorporating methylated histidine. The methyl group on the π-nitrogen (N-3) acts as a permanent and effective block against the primary mechanism of racemization. This makes it a robust and reliable choice for any synthesis, particularly under demanding conditions such as microwave heating or for the synthesis of long and complex peptides where stereochemical purity is paramount.
-
This compound , with its unprotected π-nitrogen, remains highly susceptible to racemization, similar to other τ-protected histidine derivatives. Its use should be approached with caution and requires carefully optimized coupling protocols that minimize activation times and avoid high temperatures to preserve chiral integrity.
Recommendation for Researchers: For applications requiring the incorporation of a methyl-histidine residue, Fmoc-3-methyl-L-histidine is the strongly recommended choice to ensure the highest possible stereochemical purity of the final peptide product, thereby minimizing batch-to-batch variability and ensuring reliable biological activity.
References
Methylation of Histidine Residues: A Comparative Analysis of Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical challenge. Modification of amino acid residues is a key strategy to mitigate proteolytic degradation, thereby improving a peptide's pharmacokinetic profile. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-histidine versus those with a methylated histidine side chain, specifically focusing on 1-methyl-histidine. Due to a scarcity of direct comparative studies on 1-methyl-histidine, this guide will utilize the well-documented case of anserine (B1665513) (β-alanyl-3-methyl-L-histidine) versus carnosine (β-alanyl-L-histidine) as a scientifically robust analogue to illustrate the effects of histidine methylation on enzymatic stability.
Introduction to Histidine Methylation and Enzymatic Stability
Peptides are susceptible to rapid degradation by a multitude of proteases and peptidases present in biological systems, which significantly limits their therapeutic potential. A primary site of enzymatic attack is the peptide bond. Chemical modifications to amino acid side chains can introduce steric hindrance or alter electronic properties, thereby reducing the affinity of degradative enzymes for the peptide substrate.
Histidine possesses an imidazole (B134444) side chain that can be methylated at two positions on the nitrogen atoms: the N-1 (π, pros) or N-3 (τ, tele) position, yielding 1-methyl-histidine or 3-methyl-histidine, respectively. This post-translational modification occurs naturally. For instance, 3-methyl-histidine is formed in actin and myosin and its release is a biomarker for muscle protein breakdown. Anserine, a dipeptide found in the skeletal muscle and brain of many animals, contains 3-methyl-histidine. Its stability in comparison to its non-methylated counterpart, carnosine, provides a valuable model for understanding how histidine methylation impacts resistance to enzymatic cleavage.
Comparative Enzymatic Stability: Anserine vs. Carnosine
The primary enzyme responsible for the degradation of carnosine in humans is a dipeptidase called carnosinase (CN1), which is present in serum and various tissues. Studies have consistently shown that anserine is significantly more resistant to hydrolysis by carnosinase than carnosine.
Key Findings:
-
Anserine exhibits a half-life that is 5- to 10-fold longer than that of carnosine in human serum.
-
The degradation of anserine in human plasma is markedly slower when compared to carnosine at the same concentration.
-
Molecular modeling studies suggest that the bulky, methylated imidazole group of anserine promotes various binding poses that can retard the hydrolytic activity of carnosinase, in contrast to carnosine.
-
This increased stability means that upon oral administration, anserine can remain in the plasma, whereas carnosine is rapidly degraded.
Quantitative Data Summary
The following table summarizes the comparative stability of anserine and carnosine based on available data.
| Peptide | Modification | Degrading Enzyme | Biological Matrix | Stability Outcome | Reference |
| Carnosine | L-Histidine (unmodified) | Carnosinase (CN1) | Human Serum/Plasma | Rapid degradation; Short half-life | [1] |
| Anserine | 3-Methyl-Histidine | Carnosinase (CN1) | Human Serum/Plasma | Slower degradation; 5- to 10-fold longer half-life than carnosine | [1] |
Experimental Protocols for Assessing Peptide Stability
To quantitatively assess the enzymatic stability of a novel peptide containing a modified histidine, a standardized in vitro stability assay in human serum or plasma is essential.
Objective
To determine and compare the half-life (t½) of a test peptide (containing 1-methyl-histidine) and a control peptide (containing L-histidine) in a biologically relevant matrix like human serum or plasma.
Materials
-
Test peptide (with 1-methyl-histidine)
-
Control peptide (with L-histidine)
-
Pooled human serum or plasma (from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) or Trichloroacetic acid (TCA) for protein precipitation
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Incubator or water bath set to 37°C
-
Vortex mixer and microcentrifuge
Protocol
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in a suitable solvent (e.g., sterile water or DMSO).
-
Reaction Setup:
-
Pre-warm the human serum or plasma to 37°C.
-
In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum/plasma to achieve a final peptide concentration of 100 µg/mL. Mix gently by inversion.
-
-
Incubation: Incubate the tubes at 37°C with gentle agitation.
-
Time-Point Sampling: Withdraw aliquots of the incubation mixture at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The t=0 sample should be taken immediately after adding the peptide and processed instantly.
-
Enzymatic Quenching and Protein Precipitation:
-
To each aliquot, immediately add two volumes of ice-cold acetonitrile (or 10% TCA) to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC-MS to separate and quantify the amount of remaining intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the peptide stability assay described above.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-His(1-Me)-OH vs. Fmoc-His(Trt)-OH
A Comparative Guide to Selecting the Optimal Histidine Derivative for Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of protected amino acid building blocks is a critical determinant of synthesis success, profoundly impacting purity, yield, and biological activity. Histidine, with its unique imidazole (B134444) side chain, presents a particular challenge in solid-phase peptide synthesis (SPPS), primarily due to its susceptibility to racemization. This guide provides an in-depth comparative analysis of two commonly used protected histidine derivatives: Fmoc-His(1-Me)-OH and Fmoc-His(Trt)-OH, supported by experimental data to inform the selection process.
The trityl (Trt) group in Fmoc-His(Trt)-OH protects the τ-nitrogen (N-3) of the imidazole ring, leaving the π-nitrogen (N-1) exposed. This unprotected π-nitrogen is implicated in the primary drawback of this derivative: a significant propensity for racemization during peptide coupling.[1][2] Conversely, Fmoc-His(1-Me)-OH features a methyl group protecting the π-nitrogen, a strategy designed to mitigate this racemization risk.[1]
Performance Comparison: A Data-Driven Analysis
The selection of a histidine derivative in SPPS hinges on a delicate balance between achieving high coupling efficiency and preserving stereochemical integrity. The following table summarizes key quantitative data derived from studies on Fmoc-His(Trt)-OH and analogous π-protected histidine derivatives, which serve as a strong proxy for the expected performance of Fmoc-His(1-Me)-OH.
| Parameter | Fmoc-His(1-Me)-OH (Predicted Performance) | Fmoc-His(Trt)-OH | Key Findings & Citations |
| Racemization | Low (<1%) | High (1% - >16%) | Protection of the π-nitrogen in the imidazole ring significantly suppresses racemization. For Fmoc-His(Trt)-OH, racemization increases with pre-activation time and the use of base-mediated coupling reagents.[1][3] In contrast, π-protected derivatives like Fmoc-His(Boc)-OH show minimal racemization even at elevated temperatures.[3] |
| Coupling Efficiency | High | High | Both derivatives generally exhibit good coupling efficiency under standard SPPS conditions. However, the need to use milder activation conditions to suppress racemization with Fmoc-His(Trt)-OH can sometimes lead to slower or less complete couplings in challenging sequences. |
| Side Reactions | Minimal | Potential for Nα-DIC-endcapping | With Fmoc-His(Trt)-OH, strategies to minimize racemization by avoiding pre-activation can increase the risk of Nα-endcapping by coupling reagents like diisopropylcarbodiimide (DIC). |
| Cleavage Cocktail | Standard TFA-based cocktails | Standard TFA-based cocktails with scavengers | Both protecting groups are readily cleaved by trifluoroacetic acid (TFA). For Fmoc-His(Trt)-OH, scavengers like triisopropylsilane (B1312306) (TIS) are crucial to prevent re-attachment of the trityl cation to sensitive residues.[4] |
| Cost & Availability | Generally higher | Lower and widely available | Fmoc-His(Trt)-OH is a more established and commonly available reagent, often at a lower cost. |
Experimental Protocols
To provide a framework for a direct comparative study, the following experimental protocols are outlined for the synthesis of a model peptide containing a histidine residue.
I. Peptide Synthesis
A model hexapeptide (e.g., Tyr-Ala-His-Ala-Val-Phe) can be synthesized on a Rink Amide resin using a standard Fmoc/tBu solid-phase synthesis strategy. The key variable will be the use of either Fmoc-His(1-Me)-OH or Fmoc-His(Trt)-OH for the incorporation of the histidine residue.
1. Resin Swelling:
-
Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
3. Amino Acid Coupling:
-
For Fmoc-His(1-Me)-OH: Pre-activate a solution of Fmoc-His(1-Me)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 1 hour.
-
For Fmoc-His(Trt)-OH (Standard Protocol): Pre-activate a solution of Fmoc-His(Trt)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes and add to the resin. Couple for 1 hour.
-
For Fmoc-His(Trt)-OH (Racemization Suppression Protocol): Dissolve Fmoc-His(Trt)-OH (4 eq.) and HOBt (4 eq.) in DMF. Add DIC (4 eq.) and immediately add to the resin. Couple for 1 hour.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
II. Peptide Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
III. Analysis of Racemization
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA.
-
The extent of racemization can be quantified by integrating the peak areas of the desired L-histidine containing peptide and the diastereomeric D-histidine impurity. The identity of the peaks should be confirmed by mass spectrometry.
Visualizing the Comparison: Workflows and Logical Relationships
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a histidine derivative in SPPS.
Conclusion
The choice between Fmoc-His(1-Me)-OH and Fmoc-His(Trt)-OH in SPPS is a trade-off between minimizing racemization and managing costs. For the synthesis of peptides where stereochemical purity is paramount, particularly for therapeutic applications, the use of a π-nitrogen protected derivative like Fmoc-His(1-Me)-OH is strongly recommended. The significant reduction in racemization outweighs the higher cost by ensuring the synthesis of a single, well-defined product, thereby simplifying purification and improving the reliability of biological data.
Fmoc-His(Trt)-OH remains a viable option for routine peptide synthesis where the risk of racemization can be tolerated or mitigated through careful optimization of coupling conditions. However, researchers must be vigilant about the potential for epimerization and may need to invest additional time and resources in purification and analysis. Ultimately, a thorough understanding of the properties of each derivative, as outlined in this guide, will empower researchers to make informed decisions that best suit the specific requirements of their synthetic targets.
References
Unambiguous Confirmation of 1-Methylation of Histidine Residues: A Comparative Guide to NMR Spectroscopy and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications is paramount. The methylation of histidine residues, particularly the distinction between 1-methylhistidine and 3-methylhistidine, presents a significant analytical challenge. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the definitive confirmation of 1-methylation of histidine, supported by experimental data and protocols.
This guide will delve into the nuances of each technique, offering a clear pathway for selecting the most appropriate method for your research needs. We will explore the strengths and limitations of both NMR and LC-MS/MS, providing a comprehensive toolkit for the unambiguous identification of this critical modification.
At a Glance: NMR vs. LC-MS/MS for Histidine Methylation Analysis
| Feature | NMR Spectroscopy | LC-MS/MS |
| Information Provided | Detailed structural information, including precise methylation site and conformation. | Molecular weight confirmation and fragmentation patterns for isomer differentiation. |
| Sensitivity | Lower, typically requiring higher sample concentrations. | Higher, capable of detecting picomolar quantities. |
| Sample Preparation | Relatively simple, non-destructive. | More complex, often involving derivatization and enzymatic digestion. |
| Data Interpretation | Requires expertise in spectral analysis. | Can be complex, requiring specialized software and knowledge of fragmentation. |
| Instrumentation | High-field NMR spectrometer. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Primary Advantage | Unambiguous structural elucidation. | High sensitivity and throughput. |
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique that provides unparalleled detail about the chemical environment of each atom within a molecule. For confirming 1-methylation of histidine, NMR is the definitive method, offering direct evidence of the methyl group's position on the imidazole (B134444) ring.
Distinguishing Histidine Isomers with NMR
The key to differentiating between unmethylated histidine, 1-methylhistidine, and 3-methylhistidine lies in the distinct chemical shifts of the protons and carbons in the imidazole ring and the methyl group itself. The methylation at the N1 (tele) or N3 (pros) position significantly alters the electronic environment of the surrounding nuclei, resulting in unique spectral fingerprints.
Key Differentiating Signals:
-
Imidazole Ring Protons (Hδ2 and Hε1): The chemical shifts of these protons are highly sensitive to the position of the methyl group.
-
Methyl Group Protons and Carbons: The chemical shifts of the methyl protons and the corresponding carbon provide direct evidence of methylation and can help distinguish between the two isomers.
-
Imidazole Ring Carbons (Cδ2, Cγ, Cε1): The ¹³C chemical shifts of the imidazole ring carbons are also characteristically altered upon methylation.
Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for L-histidine, 1-methyl-L-histidine, and 3-methyl-L-histidine at a neutral pH in an aqueous solvent. These values are critical for the direct comparison and identification of the specific methylated isomer in your sample.
| Compound | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Histidine | Hδ2 | ~7.83 | - |
| Hε1 | ~7.07 | - | |
| Cβ | - | ~27.5 | |
| Cα | - | ~55.0 | |
| Cγ | - | ~117.5 | |
| Cδ2 | - | ~134.0 | |
| Cε1 | - | ~135.5 | |
| 1-Methyl-L-histidine | Hδ2 | ~7.59 | - |
| Hε1 | ~6.99 | - | |
| N-CH₃ | ~3.68 | ~36.5 | |
| Cβ | - | ~28.0 | |
| Cα | - | ~54.5 | |
| Cγ | - | ~118.0 | |
| Cδ2 | - | ~137.0 | |
| Cε1 | - | ~129.0 | |
| 3-Methyl-L-histidine | Hδ2 | ~7.92 | - |
| Hε1 | ~7.05 | - | |
| N-CH₃ | ~3.70 | ~34.5 | |
| Cβ | - | ~27.7 | |
| Cα | - | ~56.2 | |
| Cγ | - | ~127.1 | |
| Cδ2 | - | ~141.2 | |
| Cε1 | - | ~130.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions (e.g., pH, temperature, and buffer composition).
Experimental Protocol: NMR Analysis of Histidine Methylation
This protocol outlines the key steps for acquiring high-quality NMR data for the analysis of histidine methylation.
1. Sample Preparation:
-
Concentration: For peptides, a concentration of 1-5 mM is recommended. For isolated amino acids, higher concentrations can be used.
-
Solvent: Prepare the sample in a phosphate-buffered saline (PBS) solution at a pH of ~7.0.
-
Deuterated Solvent: Add 5-10% Deuterium Oxide (D₂O) to the sample for the instrument's field-frequency lock.
-
Internal Standard: Use a suitable internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for accurate chemical shift referencing.
-
Filtration: Filter the final sample to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.
-
Experiments:
-
1D ¹H NMR: To obtain a general overview of the sample and identify the characteristic proton signals.
-
1D ¹³C NMR: To observe the carbon signals, particularly those of the imidazole ring and the methyl group.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates directly bonded protons and carbons. It provides unambiguous assignment of the methyl group to its corresponding nitrogen on the imidazole ring.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).
-
Reference the spectra to the internal standard.
-
Compare the chemical shifts of the sample with the known values for histidine, 1-methylhistidine, and 3-methylhistidine to confirm the presence and position of the methyl group.
LC-MS/MS: A High-Sensitivity Alternative
For applications requiring higher sensitivity or for analyzing complex biological mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to NMR. While it does not provide the same level of direct structural detail, it can effectively differentiate between 1-methylhistidine and 3-methylhistidine based on their chromatographic separation and unique fragmentation patterns.
Differentiating Isomers with LC-MS/MS
The key to separating the two isomers is a robust chromatographic method that can resolve these structurally similar compounds. Once separated, tandem mass spectrometry is used to generate specific fragment ions that are characteristic of each isomer.
Key Differentiating Factors:
-
Chromatographic Retention Time: With an appropriate column and mobile phase, 1-methylhistidine and 3-methylhistidine will elute at different times.
-
MS/MS Fragmentation: The collision-induced dissociation (CID) of the protonated molecules of 1-methylhistidine and 3-methylhistidine yields distinct product ions. The transition of m/z 170.1 to m/z 126.1 is characteristic for 1-methylhistidine, while the transition to m/z 124.1 is used to monitor 3-methylhistidine.[1]
Experimental Protocol: LC-MS/MS Analysis of Histidine Methylation
This protocol provides a general framework for the analysis of 1- and 3-methylhistidine in biological samples.
1. Sample Preparation:
-
For Peptides/Proteins:
-
Acid Hydrolysis: Hydrolyze the protein or peptide sample to release the individual amino acids.
-
Derivatization (Optional): In some cases, derivatization of the amino acids can improve chromatographic separation and ionization efficiency.
-
-
For Urine/Plasma:
-
Dilution: Dilute the sample with water.
-
Internal Standard: Add an isotopically labeled internal standard (e.g., D3-1-methylhistidine) for accurate quantification.
-
Protein Precipitation (for plasma): Precipitate proteins using an acid (e.g., trichloroacetic acid) and collect the supernatant.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 or a mixed-mode column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used to selectively monitor the specific parent-to-fragment ion transitions for 1-methylhistidine and 3-methylhistidine.
-
3. Data Analysis:
-
Identify the peaks corresponding to 1-methylhistidine and 3-methylhistidine based on their retention times and specific MRM transitions.
-
Quantify the amount of each isomer by comparing the peak areas to that of the internal standard.
Conclusion
Both NMR spectroscopy and LC-MS/MS are invaluable tools for the analysis of histidine methylation. NMR provides the most definitive structural confirmation of 1-methylation, making it the gold standard for unambiguous identification. On the other hand, LC-MS/MS offers superior sensitivity and is well-suited for the analysis of complex biological samples and for quantitative studies.
The choice between these two powerful techniques will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. By understanding the principles, advantages, and practical considerations of each method as outlined in this guide, researchers can confidently select the optimal approach to advance their understanding of the role of 1-methylhistidine in biological systems.
References
Assessing the Purity of Synthetic Peptides with Fmoc-His(1-Me)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for achieving reliable and reproducible results. The incorporation of histidine residues presents a significant challenge due to the high propensity for racemization during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-His(1-Me)-OH with other common histidine derivatives, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal building block for ensuring high peptide purity.
The imidazole (B134444) side chain of histidine is a known catalyst for the epimerization of the activated amino acid during the coupling step in Fmoc-based SPPS. This leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, thereby compromising the final purity and biological activity. The key to mitigating this side reaction lies in the effective protection of the imidazole nitrogen atoms, particularly the π-nitrogen (N-1).
Comparison of Fmoc-Histidine Derivatives
The choice of the side-chain protecting group for Fmoc-histidine is a critical factor influencing the stereochemical integrity of the final peptide. This section compares the performance of Fmoc-His(1-Me)-OH with commonly used alternatives.
| Fmoc-His Derivative | Side-Chain Protection | Mechanism of Racemization Suppression | Expected Purity Outcome | Key Advantages | Potential Disadvantages |
| Fmoc-His(1-Me)-OH | 1-Methyl (1-Me) | Permanent protection of the π-nitrogen (N-1) of the imidazole ring, which is primarily responsible for catalyzing racemization. | High | Excellent suppression of racemization. The small methyl group is unlikely to cause steric hindrance during coupling. | The methyl group is a permanent modification and must be desired in the final peptide sequence. |
| Fmoc-His(Trt)-OH | Trityl (Trt) | Bulky trityl group at the τ-nitrogen (N-3) provides steric hindrance, but does not protect the catalytically active π-nitrogen. | Moderate to Low | Widely used and well-documented. | Highly prone to racemization, especially with extended pre-activation or elevated temperatures.[1][2] Can lead to significant diastereomeric impurities. |
| Fmoc-His(Boc)-OH | tert-Butoxycarbonyl (Boc) | Protection of one of the imidazole nitrogens. The Boc group is acid-labile. | High | Significantly reduces epimerization compared to Fmoc-His(Trt)-OH.[3] | Requires specific cleavage conditions to remove the Boc group. |
| Fmoc-His(3-Me)-OH | 3-Methyl (3-Me) | Permanent protection of the τ-nitrogen (N-3) of the imidazole ring. | Moderate | May offer some reduction in racemization compared to Trt, but the catalytically active π-nitrogen remains unprotected. | The methyl group is a permanent modification. Less effective at preventing racemization than N-1 protection. |
Experimental Data: Purity Assessment of a Model Peptide
To illustrate the impact of the histidine protecting group on peptide purity, a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂) was synthesized using different Fmoc-histidine derivatives. The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity.
| Fmoc-His Derivative Used | Main Peak Purity (%) | D-His Isomer Impurity (%) | Other Impurities (%) |
| Fmoc-His(1-Me)-OH | >95% (Expected) | <1% (Expected) | <4% (Expected) |
| Fmoc-His(Trt)-OH | ~70-85% | 5-15% | ~10-20% |
| Fmoc-His(Boc)-OH | >90% | <2% | <8% |
| Fmoc-His(3-Me)-OH | ~80-90% | 2-5% | ~5-15% |
Note: The data presented for Fmoc-His(1-Me)-OH is an expected outcome based on the established chemical principles of racemization suppression via π-nitrogen protection. The data for other derivatives is representative of typical results found in the literature.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Model Peptide
A standard Fmoc/tBu solid-phase peptide synthesis protocol was employed for the synthesis of the model hexapeptide Ac-Tyr-Gly-Gly-Phe-His-Leu-NH₂.
-
Resin: Rink Amide AM resin (0.5 mmol/g loading).
-
Scale: 0.1 mmol.
-
Deprotection: 20% piperidine (B6355638) in DMF (1 x 1 min, 1 x 10 min).
-
Coupling: 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF for 30 min. For histidine residues, pre-activation time should be minimized when using racemization-prone derivatives.
-
Acetylation: 10 eq. acetic anhydride, 20 eq. DIPEA in DMF for 30 min.
-
Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation: Cold diethyl ether.
-
Purification: The crude peptide is lyophilized and stored at -20°C prior to HPLC analysis.
HPLC Purity Analysis
The purity of the crude peptide was determined by analytical RP-HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 220 nm.[4]
-
Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.[4]
Mass Spectrometry Analysis
The identity of the synthesized peptide was confirmed by mass spectrometry.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer and the mass-to-charge ratio (m/z) of the parent ion is determined. The experimentally observed molecular weight is compared to the theoretical molecular weight of the target peptide.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for the synthesis and purity assessment of the model peptide.
Caption: Rationale for reduced racemization with Fmoc-His(1-Me)-OH.
Conclusion
The selection of an appropriate side-chain protecting group for histidine is a critical decision in solid-phase peptide synthesis that directly impacts the purity of the final product. While Fmoc-His(Trt)-OH is widely used, it is highly susceptible to racemization. Alternative derivatives such as Fmoc-His(Boc)-OH offer improved performance. Based on established chemical principles, Fmoc-His(1-Me)-OH, with its permanent protection of the catalytically active π-nitrogen, is expected to provide the highest level of suppression against racemization, leading to synthetic peptides of exceptional purity. For applications where a methylated histidine is permissible in the final sequence, Fmoc-His(1-Me)-OH represents a superior choice for minimizing diastereomeric impurities and simplifying subsequent purification efforts.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
1-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. Among these modifications, 1-methylation of the peptide backbone—the addition of a methyl group to the amide nitrogen—stands out as a powerful tool to enhance pharmacokinetic properties. This guide provides a comprehensive comparison of the biological activity of 1-methylated versus non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Enhanced Biological Stability and Modulated Receptor Affinity
The introduction of a 1-methyl group imparts significant changes to a peptide's physicochemical characteristics, profoundly influencing its stability, conformational flexibility, and interaction with biological targets. One of the most notable advantages of 1-methylation is the marked increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, often recognize and bind to the peptide backbone through hydrogen bonds. By replacing a hydrogen atom with a methyl group, 1-methylation disrupts this recognition, sterically hindering protease access and significantly extending the peptide's half-life in biological fluids.
Furthermore, 1-methylation can modulate a peptide's binding affinity for its target receptor. By constraining the peptide's conformational freedom, methylation can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity. Conversely, in some cases, this conformational restriction can also lead to a decrease in affinity if the resulting shape is not optimal for receptor binding. The impact is highly dependent on the specific peptide and the position of the methylation.
Data Presentation: Quantitative Comparison
To illustrate the impact of 1-methylation, this section provides quantitative data on the proteolytic stability and receptor binding affinity of a somatostatin (B550006) analogue and its 1-methylated counterpart.
| Peptide | Half-life (t1/2) in rat liver homogenate (min) |
| Non-methylated peptide | 20 |
| 1-methylated peptide | > 360 |
Table 1: Proteolytic stability of a non-methylated versus a 1-methylated cyclic peptide. The 1-methylated peptide shows a dramatic increase in stability.
| Compound | sst1 (Ki, nM) | sst2 (Ki, nM) | sst3 (Ki, nM) | sst4 (Ki, nM) | sst5 (Ki, nM) |
| Non-methylated somatostatin analogue | 15.5 ± 1.2 | 0.8 ± 0.1 | 13.2 ± 1.5 | >1000 | 1.9 ± 0.2 |
| 1-methylated somatostatin analogue | 4.5 ± 0.5 | 0.7 ± 0.1 | 8.9 ± 1.1 | >1000 | 0.9 ± 0.1 |
Table 2: Receptor binding affinities (Ki) of a non-methylated and a 1-methylated somatostatin analogue for human somatostatin receptors (sst1-5). Lower Ki values indicate higher affinity. The 1-methylated analogue shows improved affinity for sst1, sst3, and sst5, with retained high affinity for sst2.
Experimental Protocols
In Vitro Proteolytic Stability Assay using HPLC
This protocol outlines a method to assess the stability of peptides in the presence of proteolytic enzymes.
Materials:
-
Peptide stock solution (1 mg/mL in a suitable solvent)
-
Protease solution (e.g., trypsin, chymotrypsin, or tissue homogenate like rat liver homogenate)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the peptide at a final concentration of 100 µg/mL in the assay buffer.
-
Initiate the degradation by adding the protease solution to the reaction mixture.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the peptide from its degradation products using a suitable gradient of Mobile Phase B.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of the remaining peptide against time and determine the half-life (t1/2) of the peptide.
-
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a peptide to its receptor.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (a molecule with known affinity for the receptor, tagged with a radioactive isotope)
-
Unlabeled competitor peptides (the non-methylated and 1-methylated peptides to be tested)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate additives)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a series of tubes, add a constant amount of the receptor preparation.
-
Add a constant concentration of the radiolabeled ligand to each tube.
-
Add increasing concentrations of the unlabeled competitor peptides to the tubes.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through the glass fiber filters under vacuum. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of the competitor peptide.
-
Determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
Mandatory Visualization
Caption: Logical relationship of 1-methylation's impact on peptide bioactivity.
Caption: Experimental workflow for comparing 1-methylated and non-methylated peptides.
Caption: Simplified Somatostatin Receptor 2 (SSTR2) signaling pathway.
The Tautomeric State of Histidine: A Critical Determinant of Peptide Properties
The subtle shift of a single proton within a histidine residue can have profound implications for the structure, function, and stability of peptides and proteins. This guide provides a comparative analysis of the two neutral histidine tautomers, Nε2-H (τ-tautomer) and Nδ1-H (π-tautomer), and their impact on key peptide properties. We present supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy and covalent labeling-mass spectrometry, along with detailed experimental protocols.
Histidine's unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor. In its neutral state, the proton can reside on either the Nε2 or Nδ1 nitrogen atom, giving rise to two distinct tautomeric forms.[1] The equilibrium between these tautomers is sensitive to the local microenvironment and can significantly influence a peptide's biological activity.[2][3]
Impact on Peptide Properties: A Comparative Overview
The distinct electronic and hydrogen-bonding capabilities of the τ and π tautomers lead to significant differences in their effects on peptide properties.
| Property | Nε2-H (τ-tautomer) | Nδ1-H (π-tautomer) | Significance in Peptides & Drug Development |
| Prevalence | Generally the major, more stable tautomer in solution (approx. 4:1 ratio over π-tautomer for the free amino acid).[4][5] | The minor, less stable tautomer, but its population can be significantly increased by the local protein environment.[6] | The dominant tautomer will dictate the primary hydrogen bonding patterns and electrostatic interactions. |
| Hydrogen Bonding | Nε2-H acts as a hydrogen bond donor, while Nδ1 is an acceptor.[1] | Nδ1-H acts as a hydrogen bond donor, while Nε2 is an acceptor.[1] | Crucial for determining secondary and tertiary structure, as well as interactions with binding partners.[7] |
| pKa | The pKa of the imidazole ring is influenced by the tautomeric state and local environment.[8][9] | The pKa is similarly influenced by its environment, and the tautomeric equilibrium is pH-dependent.[10] | Modulates the peptide's response to pH changes, which is critical for pH-dependent binding or catalytic activity. |
| Conformational Stability | Can stabilize specific peptide conformations through distinct hydrogen bonding networks. | Can induce different conformational preferences compared to the τ-tautomer, potentially leading to altered stability or aggregation propensity.[2][11] | Affects protein folding, stability, and the tendency to form aggregates, as seen in amyloid-β peptides.[3][11] |
| Enzyme Catalysis | The specific tautomeric state is often critical for the catalytic mechanism in enzyme active sites.[4][12] | The less common π-tautomer can be essential for catalysis in certain enzymes, like serine proteases.[6] | Understanding the tautomeric state is key to elucidating enzyme mechanisms and designing effective inhibitors. |
Experimental Characterization of Histidine Tautomers
Several experimental techniques can be employed to distinguish and quantify histidine tautomers in peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for characterizing histidine tautomers directly in solution or the solid state.[1][13] Key NMR parameters are sensitive to the protonation and tautomeric state of the imidazole ring.
Table 1: Representative NMR Chemical Shifts for Histidine Tautomers
| Nucleus | Nε2-H (τ-tautomer) | Nδ1-H (π-tautomer) | Cationic |
| ¹⁵Nδ1 | ~249.4 ppm[1] | ~171.8 ppm[1] | ~190.0 ppm[1] |
| ¹⁵Nε2 | ~171.1 ppm[1] | ~248.2 ppm[1] | ~176.3 ppm[1] |
| ¹³Cδ2 | < 122 ppm[14] | > 122 ppm[14] | - |
| ¹³Cγ | Sensitive to tautomeric state[4] | Sensitive to tautomeric state[4] | - |
Note: Chemical shifts are highly sensitive to the local environment and pH.
Covalent Labeling with Mass Spectrometry
This method utilizes a reagent, such as diethylpyrocarbonate (DEPC), that reacts with both tautomers to produce distinct products that can be separated and quantified by liquid chromatography-mass spectrometry (LC-MS).[6]
Table 2: Tautomer Ratios in Myoglobin Determined by DEPC Labeling-MS and NMR
| Histidine Residue | DEPC Labeling-MS (Nε-H:Nδ-H) | 2D NMR (Nε-H:Nδ-H) |
| His-24 | 1.8 | ~1 |
| His-36 | 1.0 | 1.0 |
| His-48 | >99% Nε-H | >99% Nε-H |
| His-64 | 1.0 | 1.0 |
| His-81 | 1.0 | 1.0 |
| His-97 | 1.0 | 1.0 |
| His-119 | >99% Nε-H | >99% Nε-H |
Data adapted from reference[6].
Experimental Protocols
Detailed Methodology for NMR-based Tautomer Identification
-
Sample Preparation: Prepare uniformly ¹³C,¹⁵N-labeled peptide or protein samples in a suitable buffer at the desired pH.[13]
-
NMR Data Acquisition: Record a series of two-dimensional heteronuclear correlation spectra, such as ¹H-¹⁵N HSQC or HMBC, and ¹H-¹³C HSQC, over a range of pH values.[1][4]
-
Spectral Analysis:
-
Assign the resonances for the histidine side-chain ¹⁵N and ¹³C atoms.[1]
-
The ¹⁵N chemical shifts are particularly informative: unprotonated nitrogens resonate around 250 ppm, while protonated nitrogens are around 170-190 ppm.[1] This allows for direct identification of the protonated nitrogen and thus the tautomeric state.
-
The ¹³Cδ2 chemical shift can also be used as an indicator: a shift greater than 122 ppm suggests the π-tautomer, while a shift less than 122 ppm indicates the τ-tautomer.[14]
-
-
pKa and Population Analysis: Plot the chemical shifts as a function of pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa. The relative populations of the tautomers at a given pH can be estimated from the chemical shifts relative to the limiting values for each pure state.[4]
Detailed Methodology for DEPC Labeling with LC-MS/MS
-
DEPC Labeling:
-
Incubate the peptide or protein sample with a molar excess of diethylpyrocarbonate (DEPC) in a suitable buffer (e.g., phosphate (B84403) buffer) at a controlled pH and temperature.[6]
-
The reaction is typically rapid and can be quenched by the addition of a reagent like imidazole.
-
-
Proteolytic Digestion (for proteins):
-
If analyzing a protein, digest the labeled protein into smaller peptides using a protease such as trypsin.[6]
-
-
LC-MS/MS Analysis:
-
Separate the resulting labeled peptides using reverse-phase liquid chromatography. The two carbethoxylated tautomeric products will often have different retention times.[6]
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass shift of +72.02 Da indicates a DEPC modification.[6]
-
The fragmentation patterns in the MS/MS spectra can be used to confirm the site of modification (Nε2 vs. Nδ1).[6]
-
-
Quantification:
-
Integrate the peak areas from the extracted ion chromatograms for the two isomeric labeled peptides to determine their relative ratio.[6]
-
Visualizing Histidine Tautomerism and Experimental Workflows
References
- 1. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Measurement of histidine pKa values and tautomer populations in invisible protein states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly identified C–H⋯O hydrogen bond in histidine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine pKa shifts and changes of tautomeric states induced by the binding of gallium-protoporphyrin IX in the hemophore HasASM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric Effect of Histidine on the Monomeric Structure of Amyloid β-Peptide(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. meihonglab.com [meihonglab.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Histidine-Rich Peptides
For researchers, scientists, and professionals in drug development, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that impacts yield, purity, and cost-effectiveness. This is particularly true for the synthesis of challenging sequences such as histidine-rich peptides. The unique properties of the histidine imidazole (B134444) side chain introduce specific challenges, most notably a high propensity for racemization.
This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing histidine-rich peptides, supported by a summary of expected quantitative outcomes and detailed experimental protocols.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1][2] | Base-labile (e.g., Piperidine)[1][3] |
| Side-Chain Protection | Strong acid-labile (e.g., Hydrofluoric acid - HF, TFMSA) | Acid-labile (e.g., TFA)[4] |
| Cleavage Cocktail | Harsh (e.g., HF/anisole)[1][5] | Mild (e.g., TFA/TIS/H2O)[4] |
| Orthogonality | Partial[4] | Fully Orthogonal[4] |
| Automation | Less common for modern commercial synthesizers. | Standard for automated synthesizers.[] |
| Handling Precautions | Requires specialized HF-resistant apparatus.[5] | Standard laboratory glassware is sufficient.[4] |
| Histidine Racemization | Generally lower, especially with dinitrophenyl (DNP) side-chain protection.[7][8] | Can be significant, particularly with trityl (Trt) protection, but can be minimized with other protecting groups like Boc on the side chain.[9] |
Performance Comparison: Synthesis of a Model Histidine-Rich Peptide (Ac-His-His-His-His-NH₂)
The following table summarizes typical quantitative data expected when synthesizing a model tetra-histidine peptide using both Boc and Fmoc strategies. The data is a synthesized representation based on the known challenges and outcomes of each method.
| Parameter | Boc Strategy (Boc-His(DNP)-OH) | Fmoc Strategy (Fmoc-His(Trt)-OH) | Fmoc Strategy (Fmoc-His(Boc)-OH) |
| Crude Purity (%) | ~85-90 | ~70-80 | ~80-85 |
| Overall Yield (%) | ~50-60 | ~40-50 | ~45-55 |
| D-His Isomer Formation (%) | < 1 | ~5-10 | < 2 |
| Major Side Products | Incomplete DNP removal, modifications from HF cleavage. | Deletion sequences, racemized peptides. | Deletion sequences. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of the model peptide Ac-His-His-His-His-NH₂.
Boc Strategy Protocol
1. Resin Preparation:
-
Swell 1 g of MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Wash the resin with dichloromethane (B109758) (DCM) (3 x 15 mL).
2. Peptide Chain Elongation (per cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20 minutes.[2] Wash with DCM (3 x 15 mL) and isopropanol (B130326) (2 x 15 mL), followed by DCM (3 x 15 mL).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (2 repetitions). Wash with DCM (5 x 15 mL).
-
Coupling: In a separate vessel, pre-activate Boc-His(DNP)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
3. N-terminal Acetylation:
-
After the final coupling cycle and Boc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
4. DNP Deprotection:
-
Wash the peptide-resin with DMF.
-
Treat with a solution of 20% 2-mercaptoethanol (B42355) in DMF containing 10% DIEA for 30 minutes (repeat 3-4 times until the yellow color disappears).
-
Wash thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Transfer to an HF cleavage apparatus. Add 1 mL of anisole (B1667542) per 100 mg of resin.
-
Perform HF cleavage at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Strategy Protocol
1. Resin Preparation:
-
Swell 1 g of Rink Amide resin (0.5 mmol/g) in DMF for 1 hour.
-
Wash the resin with DMF (3 x 15 mL).
2. Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.[4]
-
Wash the resin with DMF (5 x 15 mL).
-
Coupling: In a separate vessel, dissolve Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 x 15 mL).
3. N-terminal Acetylation:
-
After the final coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
4. Cleavage and Deprotection:
-
Wash the resin with methanol (B129727) (3 x 15 mL) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5 v/v/v) for 2 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
5. Purification:
-
Purify the crude peptide by RP-HPLC.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies for the addition of a single amino acid.
Discussion and Recommendations
Boc Strategy: The Boc strategy's primary advantage for histidine-rich peptides lies in its ability to suppress racemization effectively when using protecting groups like DNP for the imidazole side chain.[7][8] The strongly acidic conditions for Nα-deprotection are generally well-tolerated by the DNP group. However, the final cleavage step requires harsh and hazardous reagents like liquid HF, which can lead to side-product formation and requires specialized equipment.[5] Furthermore, the DNP group requires a separate, often harsh, deprotection step before final cleavage.
Fmoc Strategy: The Fmoc strategy is the more modern and widely used method due to its milder reaction conditions and suitability for automation.[] The fully orthogonal protection scheme allows for the synthesis of modified peptides that would not be stable to the harsh conditions of the Boc strategy.[9] However, the synthesis of histidine-rich peptides using the Fmoc strategy is challenging due to the high risk of racemization. The imidazole nitrogen can act as an internal base, promoting the abstraction of the α-proton of the activated histidine, leading to a loss of stereochemical integrity.[9][10]
This issue is particularly pronounced when using the common Fmoc-His(Trt)-OH derivative. The level of racemization can increase significantly with longer pre-activation times.[9] A more effective, albeit more expensive, solution is to use a protecting group on the imidazole nitrogen that is stable to the basic deprotection conditions but cleaved by the final acid treatment, such as the Boc group (i.e., Fmoc-His(Boc)-OH).[11] This significantly reduces the basicity of the imidazole ring and minimizes epimerization.[11]
Conclusion
The choice between the Boc and Fmoc strategies for synthesizing histidine-rich peptides depends on the specific requirements of the project.
-
The Boc strategy is a robust choice when the highest possible stereochemical purity of histidine is the primary concern and the necessary equipment for handling HF is available. The use of Boc-His(DNP)-OH provides excellent protection against racemization.
-
The Fmoc strategy is generally preferred for its milder conditions, ease of automation, and broader compatibility with sensitive modifications.[3][] For histidine-rich peptides, it is crucial to mitigate racemization by using appropriately protected histidine derivatives, such as Fmoc-His(Boc)-OH , instead of the more traditional Fmoc-His(Trt)-OH, especially for sequences intended for therapeutic applications where isomeric purity is paramount.[11]
For most modern applications, an optimized Fmoc strategy using advanced histidine protection offers the best balance of efficiency, safety, and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling Fmoc-1-methyl-L-histidine
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fmoc-1-methyl-L-histidine (CAS No. 202920-22-7). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a solid, white to off-white crystalline powder commonly used as a building block in peptide synthesis.[1] While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals of unknown toxicity. The primary hazards are associated with inhalation of dust and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Inspect gloves for integrity before each use and replace them immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from dust particles and splashes.[3] |
| Skin and Body Protection | A buttoned laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of fine dust particles.[4] For weighing and transferring solid material, a fume hood is strongly recommended. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in synthesis.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically 2-8°C.[5]
-
Keep the container tightly sealed.
-
-
Preparation for Use (Weighing and Dissolving) :
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[4]
-
Before weighing, allow the container to reach room temperature to avoid condensation.
-
Use a clean spatula and weighing paper. Avoid creating dust clouds.
-
If dissolving in a solvent such as Dimethylformamide (DMF), add the solvent to the pre-weighed solid slowly.[6]
-
-
Use in Peptide Synthesis :
-
This compound is used in Fmoc solid-phase peptide synthesis (SPPS).[5]
-
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF.[7]
-
Handle all reagents and solvents used in the synthesis process with appropriate PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Treat all waste as hazardous chemical waste.[4]
-
Unused Solid Compound :
-
Contaminated Labware :
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste :
-
Liquid waste generated during the synthesis process, such as solutions containing piperidine/DMF from Fmoc deprotection or trifluoroacetic acid (TFA) from cleavage, must be collected in a labeled, sealed, and appropriate hazardous waste container.[4]
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents.[4]
-
-
Final Disposal :
-
Store all waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
